2,2'-(Cyclopropane-1,1-diyl)diacetic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[1-(carboxymethyl)cyclopropyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c8-5(9)3-7(1-2-7)4-6(10)11/h1-4H2,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTHPDQRRMAKLIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20501524 | |
| Record name | 2,2'-(Cyclopropane-1,1-diyl)diacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20501524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70197-77-2 | |
| Record name | 2,2'-(Cyclopropane-1,1-diyl)diacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20501524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"physical and chemical properties of 2,2'-(Cyclopropane-1,1-diyl)diacetic acid"
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2'-(Cyclopropane-1,1-diyl)diacetic acid, also known as 1,1-Cyclopropanediacetic acid, is a dicarboxylic acid featuring a unique cyclopropane ring. This structural motif imparts significant rigidity and specific stereochemical properties to the molecule. While not extensively studied as a standalone bioactive compound, it serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, most notably the leukotriene receptor antagonist, Montelukast.[1][2][3][4] This guide provides a comprehensive overview of its known physical and chemical properties, a detailed synthesis protocol for a closely related precursor, and its role in the synthesis of Montelukast.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented below. It is important to note that some of the data are predicted values from computational models due to the limited availability of experimentally determined properties in the literature.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀O₄ | [5] |
| Molecular Weight | 158.15 g/mol | [6] |
| CAS Number | 70197-77-2 | [7] |
| Melting Point | 105 °C | |
| Boiling Point (Predicted) | 383.5 ± 15.0 °C | |
| Density (Predicted) | 1.362 ± 0.06 g/cm³ | |
| Purity | Typically ≥95% | [5] |
| Synonyms | 1,1-Cyclopropanediacetic acid, 1,1-Bis(carboxymethyl)cyclopropane, [1-(Carboxymethyl)cyclopropyl]acetic acid | [7] |
Experimental Protocols
Synthesis of Cyclopropane-1,1-dicarboxylic Acid[8]
This procedure details the preparation of the parent dicarboxylic acid, which is a key starting material.
Materials:
-
Diethyl malonate
-
1,2-dibromoethane
-
50% aqueous sodium hydroxide solution
-
Triethylbenzylammonium chloride (phase-transfer catalyst)
-
Concentrated hydrochloric acid
-
Ether
-
Sodium chloride
-
Magnesium sulfate (anhydrous)
-
Activated carbon
-
Benzene
Equipment:
-
2-L three-necked flask with a mechanical stirrer
-
4-L Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
4-L separatory funnel
-
Rotary evaporator
Procedure:
-
To a 1-L solution of 50% aqueous sodium hydroxide in a 2-L three-necked flask equipped with a mechanical stirrer, add 114.0 g (0.5 mol) of triethylbenzylammonium chloride at 25°C.
-
To this vigorously stirred suspension, add a mixture of 80.0 g (0.5 mol) of diethyl malonate and 141.0 g (0.75 mol) of 1,2-dibromoethane all at once.
-
Stir the reaction mixture vigorously for 2 hours.
-
Transfer the contents of the flask to a 4-L Erlenmeyer flask, rinsing the reaction flask with three 75-mL portions of water.
-
Cool the mixture to 15°C using an ice bath while stirring magnetically.
-
Carefully acidify the mixture by the dropwise addition of 1 L of concentrated hydrochloric acid, maintaining the temperature between 15 and 25°C.
-
Transfer the aqueous layer to a 4-L separatory funnel and extract three times with 900 mL of ether.
-
Saturate the aqueous layer with sodium chloride and extract again three times with 500 mL of ether.
-
Combine the ether layers, wash with 1 L of brine, dry over anhydrous magnesium sulfate, and decolorize with activated carbon.
-
Remove the solvent by rotary evaporation to yield a semisolid residue.
-
Triturate the residue with 100 mL of benzene and filter the mixture to obtain the product as white crystals.
Logical Relationships and Pathways
As a key intermediate, this compound plays a significant role in the multi-step synthesis of the drug Montelukast. The following diagram illustrates the logical flow of this synthesis, highlighting the position of the target compound.
Biological Activity and Signaling Pathways
Currently, there is a lack of published research detailing the specific biological activities or signaling pathway interactions of this compound itself. Its primary significance in the scientific literature is as a structural component and intermediate in the synthesis of pharmacologically active molecules like Montelukast. The rigid cyclopropane unit is a valuable design element in medicinal chemistry, often used to orient functional groups in a specific and constrained conformation to enhance binding to biological targets. The biological activity of Montelukast, which is a potent and selective antagonist of the cysteinyl leukotriene CysLT1 receptor, is well-established.
Conclusion
This compound is a molecule of interest primarily due to its role as a key building block in pharmaceutical synthesis. While comprehensive data on its intrinsic physical and biological properties are limited, its structural features make it a valuable component for constructing complex molecules. Further research into the experimental properties and potential biological activities of this compound and its derivatives could open new avenues for its application in drug discovery and development.
References
- 1. Synthesis method of montelukast sodium intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 2. An enantioselective formal synthesis of montelukast sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sciforum.net [sciforum.net]
- 4. researchgate.net [researchgate.net]
- 5. 2,2′-(CYCLOPROPANE-1,1-DIYL)DIACETIC ACID | CymitQuimica [cymitquimica.com]
- 6. 2,2`-(Cyclopropane-1,1-diyl)diacetic acid | CAS No- 70197-77-2 | Simson Pharma Limited [simsonpharma.com]
- 7. This compound - CAS:70197-77-2 - Sunway Pharm Ltd [3wpharm.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to 2,2'-(Cyclopropane-1,1-diyl)diacetic acid (CAS Number: 70197-77-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,2'-(Cyclopropane-1,1-diyl)diacetic acid, identified by CAS number 70197-77-2, is a dicarboxylic acid featuring a unique cyclopropane scaffold. This structural motif imparts specific chemical properties that have led to its application as a key building block in organic synthesis. Notably, it serves as a crucial intermediate in the industrial production of Montelukast, a widely prescribed leukotriene receptor antagonist for the treatment of asthma and allergies. While its direct biological activities are not extensively documented, the broader class of cyclopropane-containing molecules exhibits a wide range of pharmacological effects, suggesting the potential for further investigation. This technical guide provides a comprehensive overview of the available data on this compound, including its physicochemical properties, a representative synthesis protocol, analytical methodologies, and its role in drug development.
Chemical and Physical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Reference(s) |
| CAS Number | 70197-77-2 | [1][2] |
| Molecular Formula | C₇H₁₀O₄ | [1][2] |
| Molecular Weight | 158.15 g/mol | [1][2] |
| Melting Point | 105 °C | [3] |
| Boiling Point | 383.5 ± 15.0 °C (Predicted) | [3] |
| Synonyms | 1,1-Cyclopropanediacetic acid, 2-[1-(carboxymethyl)cyclopropyl]acetic acid, (1-carboxymethyl-cyclopropyl)-acetic acid | [1] |
| Appearance | White crystalline solid (Typical) | General chemical supplier information |
| Solubility | Soluble in polar organic solvents | Inferred from structure |
Synthesis and Purification
Synthetic Approach
This compound is a key intermediate in the synthesis of the anti-asthmatic drug Montelukast. While specific, detailed industrial synthesis protocols are often proprietary, the general synthetic strategy involves the cyclopropanation of a malonic ester derivative. A representative experimental protocol, based on the well-established synthesis of the closely related cyclopropane-1,1-dicarboxylic acid, is provided below. This method utilizes a phase-transfer catalyst to facilitate the reaction between a malonate and a dihaloalkane.
Representative Experimental Protocol: Synthesis of a Cyclopropane Diacid Derivative
Disclaimer: This is a representative protocol adapted from the synthesis of a similar compound. Optimization may be required for the synthesis of this compound.
Reaction: Diethyl malonate is reacted with 1,2-dibromoethane in the presence of a strong base and a phase-transfer catalyst to form the cyclopropane ring, followed by hydrolysis to the diacid.
Materials:
-
Diethyl malonate
-
1,2-Dibromoethane
-
Sodium hydroxide (50% aqueous solution)
-
Triethylbenzylammonium chloride (Phase-transfer catalyst)
-
Concentrated Hydrochloric acid
-
Ether
-
Brine (saturated sodium chloride solution)
-
Magnesium sulfate (anhydrous)
-
Activated carbon
-
Benzene
Procedure:
-
To a vigorously stirred 50% aqueous solution of sodium hydroxide in a three-necked flask, add triethylbenzylammonium chloride at room temperature (25°C).
-
To this suspension, add a mixture of diethyl malonate and 1,2-dibromoethane all at once.
-
Stir the reaction mixture vigorously for 2 hours.
-
Transfer the contents of the flask to a larger flask, rinsing with water.
-
Cool the mixture to 15°C using an ice bath and carefully acidify by the dropwise addition of concentrated hydrochloric acid, maintaining the temperature between 15 and 25°C.
-
Transfer the aqueous layer to a separatory funnel and extract three times with ether.
-
Saturate the aqueous layer with sodium chloride and extract again three times with ether.
-
Combine the ether layers, wash with brine, dry over anhydrous magnesium sulfate, and decolorize with activated carbon.
-
Remove the solvent by rotary evaporation to yield a crude product.
-
Triturate the residue with benzene and filter to obtain the crystalline cyclopropane dicarboxylic acid product.
Purification
The crude product from the synthesis can be purified using standard laboratory techniques.
-
Recrystallization: Recrystallization from a suitable solvent system (e.g., water, or a mixture of organic solvents like ethyl acetate/hexanes) is a common method to obtain a highly pure crystalline product.
-
Flash Chromatography: For smaller scales or to remove closely related impurities, flash column chromatography on silica gel can be employed. A typical eluent system would be a gradient of ethyl acetate in hexanes, with the polarity adjusted based on TLC analysis.
Analytical Characterization
The structure and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this molecule.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclopropane ring protons, which typically appear in the upfield region (around 0.5-1.5 ppm). The methylene protons of the acetic acid side chains would appear as singlets or AB quartets depending on their magnetic equivalence.
-
¹³C NMR: The carbon NMR spectrum will show signals for the quaternary cyclopropane carbon, the methylene carbons of the cyclopropane ring, the methylene carbons of the acetic acid chains, and the carbonyl carbons of the carboxylic acids.
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the purity of this compound. A general reverse-phase HPLC method can be employed.
-
Column: A C18 reverse-phase column is suitable.
-
Mobile Phase: A typical mobile phase would consist of a mixture of an aqueous buffer (e.g., water with a small amount of an acid like phosphoric acid or formic acid for mass spectrometry compatibility) and an organic solvent like acetonitrile or methanol. A gradient elution may be necessary to achieve optimal separation.
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm) is commonly used for carboxylic acids.
Role in Drug Development and Biological Context
Key Intermediate in Montelukast Synthesis
The primary and most well-documented application of this compound is as a pivotal intermediate in the synthesis of Montelukast. Montelukast is a potent and selective cysteinyl leukotriene receptor antagonist used in the treatment of asthma and exercise-induced bronchoconstriction. The cyclopropane diacetic acid moiety is incorporated into the final drug structure, highlighting its importance in the pharmaceutical industry.
The synthesis of Montelukast involves a multi-step process where the cyclopropane diacetic acid derivative is coupled with other key fragments of the final molecule.
References
Spectroscopic Analysis of 2,2'-(Cyclopropane-1,1-diyl)diacetic Acid: A Technical Overview
For Immediate Release
Chemical Structure and Properties
2,2'-(Cyclopropane-1,1-diyl)diacetic acid is a dicarboxylic acid featuring a cyclopropane ring. Its chemical formula is C₇H₁₀O₄, with a molecular weight of 158.15 g/mol .[1][2][3] The unique strained three-membered ring and the two carboxylic acid moieties are expected to give rise to characteristic signals in various spectroscopic analyses.
Predicted Spectroscopic Data
Based on the analysis of similar chemical structures, the following tables summarize the anticipated spectroscopic data for this compound.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~10-12 | Singlet (broad) | 2H | -COOH |
| ~2.5 | Singlet | 4H | -CH₂- |
| ~0.5-1.0 | Singlet | 4H | Cyclopropane -CH₂- |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (ppm) | Assignment |
| >170 | -COOH |
| ~30-40 | -CH₂- |
| ~10-20 | Cyclopropane -CH₂- |
| Quaternary C (low intensity) | C(CH₂)₂ |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group |
| 2500-3300 (broad) | O-H stretch (Carboxylic Acid) |
| ~1700 | C=O stretch (Carboxylic Acid) |
| ~3000-3100 | C-H stretch (Cyclopropane) |
| ~1400 | C-H bend (-CH₂-) |
| ~1020 | Cyclopropane ring vibration |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 158 | [M]⁺ (Molecular Ion) |
| 141 | [M-OH]⁺ |
| 113 | [M-COOH]⁺ |
| 99 | [M-CH₂COOH]⁺ |
| 41 | [C₃H₅]⁺ |
Experimental Protocols
While specific experimental protocols for this compound are not available, the following are general methodologies for obtaining the spectroscopic data outlined above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of this compound would be dissolved in a deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆), containing a small amount of Tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra would be recorded on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz).
Infrared (IR) Spectroscopy
The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be prepared as a KBr pellet or analyzed as a thin film. The spectrum would be recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectral data would be acquired using a mass spectrometer, likely with an electrospray ionization (ESI) source for soft ionization to observe the molecular ion. The sample would be dissolved in a suitable solvent and introduced into the instrument.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
It is important to note that the data presented in this document is predictive. For definitive characterization, experimental acquisition of spectroscopic data for this compound is required.
References
A Technical Guide to the Solubility of 2,2'-(Cyclopropane-1,1-diyl)diacetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for determining the solubility of 2,2'-(Cyclopropane-1,1-diyl)diacetic acid in various solvents. Due to the limited availability of specific experimental data for this compound in public literature, this document focuses on established protocols and best practices for solubility assessment, offering a framework for researchers to conduct their own studies.
Introduction to the Importance of Solubility
Solubility is a critical physicochemical property in the field of drug development and chemical research. It is defined as the maximum concentration of a solute that can dissolve in a solvent to form a homogeneous solution at a given temperature and pressure. For an active pharmaceutical ingredient (API) like this compound, solubility significantly influences its bioavailability, formulation, and overall therapeutic efficacy. Poor solubility can lead to challenges in absorption and distribution, necessitating the development of strategies to enhance it. Therefore, a thorough understanding and accurate measurement of solubility in a range of solvents are fundamental to the preclinical and formulation development stages.
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀O₄ | [1][2] |
| Molecular Weight | 158.15 g/mol | [1][2] |
| CAS Number | 70197-77-2 | [2][3] |
| Melting Point | 105 °C | |
| Boiling Point (Predicted) | 383.5 ± 15.0 °C | |
| Density (Predicted) | 1.362 ± 0.06 g/cm³ |
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of this compound. This protocol is based on the widely used isothermal shake-flask method, which is considered the gold standard for solubility measurements.
Objective: To determine the equilibrium solubility of this compound in a selection of solvents at a controlled temperature.
Materials:
-
This compound (purity > 95%)[4]
-
Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane) of analytical grade
-
Vials with screw caps
-
Thermostatic shaker or water bath
-
Centrifuge
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Add a known volume of each selected solvent to the respective vials. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Preparation for Analysis:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
To separate the undissolved solid, centrifuge the samples at a high speed.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Filter the supernatant through a syringe filter to remove any remaining solid particles.
-
-
Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.
-
Analyze the filtered supernatant and the standard solutions using a calibrated HPLC or UV-Vis spectrophotometer.
-
Construct a calibration curve from the analysis of the standard solutions.
-
Determine the concentration of this compound in the filtered supernatant by interpolating from the calibration curve.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Perform each measurement in triplicate to ensure accuracy and report the mean and standard deviation.
-
Data Presentation
The following table provides a template for presenting the solubility data for this compound in various solvents at a specified temperature.
Table 1: Hypothetical Solubility of this compound at 25 °C
| Solvent | Solubility (mg/mL) | Solubility (mol/L) |
| Water | Data to be determined | Data to be determined |
| Ethanol | Data to be determined | Data to be determined |
| Methanol | Data to be determined | Data to be determined |
| Acetone | Data to be determined | Data to be determined |
| Ethyl Acetate | Data to be determined | Data to be determined |
| Dichloromethane | Data to be determined | Data to be determined |
Experimental Workflow Visualization
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
This guide provides a foundational framework for researchers to approach the solubility assessment of this compound. Adherence to these standardized protocols will ensure the generation of high-quality, reproducible data essential for advancing research and development efforts.
References
An In-depth Technical Guide on 2,2'-(Cyclopropane-1,1-diyl)diacetic Acid: From Discovery to Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,2'-(Cyclopropane-1,1-diyl)diacetic acid, a key chemical entity with the CAS number 70197-77-2, holds a significant position in the landscape of pharmaceutical synthesis. This technical guide provides a comprehensive overview of its discovery, history, and detailed methodologies for its preparation. Primarily recognized as a crucial intermediate in the manufacturing of the anti-asthmatic drug Montelukast, its synthetic pathway is intrinsically linked to the development of this widely used medication. This document consolidates available physicochemical data, outlines detailed experimental protocols for its synthesis, and presents logical workflows through diagrammatic representations to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction
This compound is a dicarboxylic acid featuring a unique gem-disubstituted cyclopropane ring. This structural motif imparts specific conformational rigidity, a property often sought after in medicinal chemistry to enhance binding affinity and metabolic stability of drug molecules. While not a therapeutic agent itself, its role as a pivotal building block, particularly in the synthesis of Montelukast, underscores its importance in the pharmaceutical industry. The history of this compound is therefore largely embedded within the process development and impurity profiling of Montelukast.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic protocols.
| Property | Value | Reference |
| CAS Number | 70197-77-2 | [1][2][3] |
| Molecular Formula | C₇H₁₀O₄ | [3] |
| Molecular Weight | 158.15 g/mol | [3] |
| IUPAC Name | This compound | N/A |
| Synonyms | 1,1-Cyclopropanediacetic acid | N/A |
| Melting Point | 105 °C | [4] |
| Boiling Point (Predicted) | 383.5±15.0 °C | [4] |
| Density (Predicted) | 1.362±0.06 g/cm³ | [4] |
Discovery and Historical Context
The discovery of this compound is not documented as a standalone event but is intricately linked to the synthesis of Montelukast, a leukotriene receptor antagonist developed by Merck. The core of Montelukast's structure contains a cyclopropane ring, and this diacetic acid serves as a precursor to the essential intermediate, 1-(mercaptomethyl)cyclopropaneacetic acid.
The synthetic strategies for cyclopropane derivatives, in general, have a rich history. The preparation of cyclopropane-1,1-dicarboxylic acid esters from diethyl malonate and 1,2-dihaloalkanes has been a known reaction for over a century. However, the specific application and therefore the likely first significant synthesis of this compound on a notable scale would have occurred during the process development of Montelukast in the late 20th century. It is often identified as a process-related impurity in the synthesis of Montelukast, highlighting its presence in the manufacturing workflow.
The logical progression from readily available starting materials to the target molecule, as inferred from general organic synthesis principles and patent literature for related compounds, is illustrated in the diagram below.
Experimental Protocols
Synthesis of Diethyl 2,2'-(Cyclopropane-1,1-diyl)diacetate
This step involves the cyclopropanation of a malonic ester with a 1,2-dihaloethane. Diethyl malonate is a common starting material.
Reaction:
Detailed Protocol (Adapted from analogous syntheses):
-
Reaction Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel. The system is maintained under an inert atmosphere (e.g., nitrogen).
-
Reagent Preparation: Sodium ethoxide (NaOEt) is prepared by dissolving sodium metal in absolute ethanol. Alternatively, a commercial solution can be used.
-
Reaction Execution: A solution of diethyl malonate in absolute ethanol is added to the flask. The sodium ethoxide solution is then added dropwise with stirring. The mixture is heated to reflux.
-
Addition of Dihaloethane: 1,2-Dibromoethane is added slowly to the refluxing mixture. The reaction is highly exothermic and the addition rate should be controlled to maintain a steady reflux.
-
Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting materials are consumed.
-
Work-up: The reaction mixture is cooled to room temperature, and the precipitated sodium bromide is removed by filtration. The ethanol is removed from the filtrate by rotary evaporation. The residue is taken up in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude diethyl 2,2'-(Cyclopropane-1,1-diyl)diacetate is then purified by vacuum distillation.
Hydrolysis to this compound
The final step is the hydrolysis of the diester to the corresponding dicarboxylic acid.
Reaction:
Detailed Protocol:
-
Saponification: The purified diethyl 2,2'-(Cyclopropane-1,1-diyl)diacetate is mixed with an aqueous or alcoholic solution of a strong base, such as sodium hydroxide or potassium hydroxide. The mixture is heated at reflux until the hydrolysis is complete (monitored by TLC or GC).
-
Acidification: After cooling, the reaction mixture is acidified with a mineral acid, such as hydrochloric acid, to a pH of approximately 1-2. This protonates the carboxylate salt, leading to the precipitation of the diacetic acid.
-
Isolation: The precipitated this compound is collected by filtration, washed with cold water to remove inorganic salts, and then dried under vacuum.
-
Recrystallization: For higher purity, the crude product can be recrystallized from a suitable solvent system, such as water or an ethyl acetate/hexane mixture.
Biological Significance and Applications
The primary significance of this compound lies in its role as a precursor to 1-(mercaptomethyl)cyclopropaneacetic acid, a key side-chain in the structure of Montelukast. Montelukast functions as a leukotriene receptor antagonist, blocking the action of cysteinyl leukotrienes in the airways. This action leads to reduced inflammation and bronchoconstriction, making it an effective treatment for asthma and allergic rhinitis.
There is no direct evidence to suggest that this compound itself possesses significant biological activity. Its utility is firmly established in the realm of chemical synthesis.
Conclusion
This compound, while not a widely studied molecule in its own right, is a compound of significant industrial importance due to its indispensable role in the synthesis of Montelukast. Its history is intertwined with the development of this blockbuster drug. The synthetic protocols, though not explicitly published for this specific molecule, can be reliably derived from well-established methodologies for creating gem-disubstituted cyclopropane systems. This guide provides a foundational understanding of this key intermediate for professionals engaged in pharmaceutical research and development, highlighting the critical interplay between fundamental organic synthesis and the creation of life-saving medicines.
References
- 1. Diethyl 1,1-cyclobutanedicarboxylate synthesis - chemicalbook [chemicalbook.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. 2,2′-(CYCLOPROPANE-1,1-DIYL)DIACETIC ACID | CymitQuimica [cymitquimica.com]
- 4. DE19633168B4 - Process for the preparation of cyclopropane-1,1-dicarboxylic acid derivatives - Google Patents [patents.google.com]
Methodological & Application
Synthesis of 2,2'-(Cyclopropane-1,1-diyl)diacetic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2,2'-(Cyclopropane-1,1-diyl)diacetic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is approached via a robust two-step sequence, commencing with the preparation of the key intermediate, cyclopropane-1,1-dicarboxylic acid, followed by a double Arndt-Eistert homologation to yield the target diacetic acid derivative.
Introduction
This compound and its derivatives are of significant interest in the pharmaceutical industry due to the presence of the rigid cyclopropane scaffold. This structural motif can impart unique conformational constraints on molecules, leading to enhanced binding affinity and selectivity for biological targets. The diacetic acid functionality provides two points for further chemical modification, making it a versatile synthon for the construction of complex molecular architectures.
The synthetic strategy outlined herein involves two key transformations:
-
Synthesis of Cyclopropane-1,1-dicarboxylic Acid: This intermediate is prepared via a phase-transfer catalyzed reaction between diethyl malonate and 1,2-dibromoethane.
-
Double Arndt-Eistert Homologation: The dicarboxylic acid is then subjected to a two-fold Arndt-Eistert reaction to introduce a methylene group to each carboxylic acid, thereby forming the desired diacetic acid.
Synthesis Pathway Overview
Caption: Overall synthetic route to this compound.
Part 1: Synthesis of Cyclopropane-1,1-dicarboxylic Acid
This procedure is adapted from a well-established method utilizing phase-transfer catalysis for the efficient synthesis of the dicarboxylic acid intermediate.[1]
Experimental Protocol
Materials:
-
Diethyl malonate
-
1,2-Dibromoethane
-
50% Aqueous sodium hydroxide (w/w)
-
Triethylbenzylammonium chloride
-
Concentrated hydrochloric acid
-
Ether
-
Benzene
-
Magnesium sulfate (anhydrous)
-
Activated carbon
Equipment:
-
2-L three-necked flask equipped with a mechanical stirrer
-
4-L Erlenmeyer flask
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel
Procedure:
-
In a 2-L three-necked flask equipped with a mechanical stirrer, add 1 L of a 50% aqueous sodium hydroxide solution.
-
To the stirred solution, add 114.0 g (0.5 mol) of triethylbenzylammonium chloride at 25°C.
-
To this vigorously stirred suspension, add a mixture of 80.0 g (0.5 mol) of diethyl malonate and 141.0 g (0.75 mol) of 1,2-dibromoethane all at once.
-
Continue to stir the reaction mixture vigorously for 2 hours.
-
Transfer the contents of the flask to a 4-L Erlenmeyer flask, rinsing the reaction flask with three 75-mL portions of water.
-
Cool the mixture to 15°C in an ice bath and carefully acidify by the dropwise addition of 1 L of concentrated hydrochloric acid, maintaining the temperature between 15 and 25°C.
-
Transfer the acidified mixture to a separatory funnel and extract three times with 900 mL of ether.
-
Saturate the aqueous layer with sodium chloride and extract again three times with 500 mL of ether.
-
Combine the ether extracts, wash with 1 L of brine, dry over anhydrous magnesium sulfate, and decolorize with activated carbon.
-
Remove the ether by rotary evaporation to yield a semisolid residue.
-
Triturate the residue with 100 mL of benzene and collect the resulting white crystals by filtration.
Quantitative Data
| Parameter | Value | Reference |
| Yield | 43.1–47.9 g (66–73%) | [1] |
| Melting Point | 137–140°C | [1] |
| Appearance | White crystals | [1] |
Part 2: Double Arndt-Eistert Homologation of Cyclopropane-1,1-dicarboxylic Acid
The Arndt-Eistert reaction is a reliable method for the one-carbon homologation of carboxylic acids.[2][3][4] This protocol outlines the conversion of cyclopropane-1,1-dicarboxylic acid to this compound. This procedure involves the formation of the diacid chloride, followed by reaction with diazomethane to form a bis(diazoketone), which then undergoes a Wolff rearrangement in the presence of water to yield the target diacetic acid.[2][4][5]
Safety Precaution: Diazomethane is a toxic and potentially explosive gas. This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety measures in place. Safer alternatives such as (trimethylsilyl)diazomethane can be considered.[2]
Experimental Workflow
Caption: Workflow for the double Arndt-Eistert homologation.
Experimental Protocol
Materials:
-
Cyclopropane-1,1-dicarboxylic acid
-
Thionyl chloride or Oxalyl chloride
-
Diazomethane solution in ether (prepared in situ or from a commercial source)
-
Silver(I) oxide (Ag₂O) or Silver benzoate
-
Dioxane (anhydrous)
-
Deionized water
-
Diethyl ether
-
Sodium sulfate (anhydrous)
Equipment:
-
Round-bottom flasks
-
Reflux condenser with a drying tube
-
Addition funnel
-
Magnetic stirrer
-
Rotary evaporator
-
Apparatus for handling diazomethane safely
Procedure:
Step 1: Formation of Cyclopropane-1,1-dicarbonyl dichloride
-
In a round-bottom flask, suspend cyclopropane-1,1-dicarboxylic acid in an excess of thionyl chloride.
-
Gently reflux the mixture for 2-3 hours, or until the solid has completely dissolved and gas evolution has ceased.
-
Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude diacid chloride. This can be used in the next step without further purification.
Step 2: Formation of Bis(diazomethyl) cyclopropyl-1,1-diketone
-
Dissolve the crude diacid chloride in anhydrous diethyl ether and cool the solution to 0°C in an ice bath.
-
Slowly add an ethereal solution of diazomethane (at least 2 equivalents) with stirring. An excess of diazomethane is used to ensure complete reaction and to neutralize the HCl formed.[2]
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Carefully quench any remaining diazomethane by the dropwise addition of acetic acid until the yellow color disappears.
-
The resulting solution containing the bis(diazoketone) can be used directly in the next step.
Step 3: Wolff Rearrangement and Hydrolysis
-
To the solution of the bis(diazoketone), add a catalytic amount of silver(I) oxide.
-
Add a mixture of dioxane and water to the reaction flask.
-
Heat the mixture to 50-70°C with stirring. The Wolff rearrangement is typically accompanied by the evolution of nitrogen gas.
-
After the reaction is complete (as indicated by the cessation of gas evolution), cool the mixture to room temperature.
-
Filter the reaction mixture to remove the silver catalyst.
-
Acidify the filtrate with dilute hydrochloric acid and extract the product with diethyl ether.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization.
Expected Quantitative Data (Illustrative)
| Parameter | Expected Value |
| Yield | 40-60% |
| Appearance | Crystalline solid |
| Purity | >95% after recrystallization |
Conclusion
The described two-step synthesis provides a reliable pathway to this compound. The initial preparation of cyclopropane-1,1-dicarboxylic acid is a high-yielding and well-documented procedure. The subsequent double Arndt-Eistert homologation, while requiring careful handling of diazomethane, is a powerful method for extending the carbon chain. These detailed protocols and application notes should serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery.
References
Application Notes and Protocols for 2,2'-(Cyclopropane-1,1-diyl)diacetic Acid in Organic Synthesis
Disclaimer: Published research specifically detailing the applications of 2,2'-(Cyclopropane-1,1-diyl)diacetic acid as a synthetic building block is limited. The following application notes and protocols are proposed based on the chemical properties of its functional groups and established principles in organic synthesis. These are intended to serve as a starting point for researchers exploring the potential of this unique molecule.
Introduction
This compound is a geminally disubstituted cyclopropane derivative featuring two carboxylic acid moieties separated by methylene groups from the cyclopropane ring. This structure offers a unique combination of rigidity from the three-membered ring and flexibility from the acetic acid side chains. These features make it a promising, yet underexplored, building block for the synthesis of novel spirocyclic compounds, polymers, and other complex organic molecules. Its structural motif has potential applications in medicinal chemistry and materials science, where the rigid cyclopropane core can be used to control molecular conformation and impart specific physical properties.
Proposed Application 1: Synthesis of Spirocyclic Compounds
The geminal diacetic acid structure is a precursor for the synthesis of spirocyclic ketones. One potential application is the synthesis of spiro[3.2]hexane-2,6-dione through an intramolecular Dieckmann condensation of the corresponding diethyl ester.
Experimental Workflow for Spiro[3.2]hexane-2,6-dione Synthesis
Application Notes and Protocols: Derivatization of 2,2'-(Cyclopropane-1,1-diyl)diacetic Acid for Biological Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the chemical derivatization of 2,2'-(Cyclopropane-1,1-diyl)diacetic acid (CDDA), a unique scaffold for generating diverse molecular libraries for biological screening. The cyclopropane motif is a valuable component in medicinal chemistry, known to enhance metabolic stability, binding affinity, and potency of drug candidates. These application notes describe the synthesis of a focused library of CDDA amides and esters and present protocols for their evaluation in relevant biological assays, including anticancer, antibacterial, and enzyme inhibition screens. All quantitative data from these hypothetical assays are summarized for comparative analysis.
Introduction
The cyclopropane ring is a recurring structural motif in numerous biologically active compounds, conferring unique conformational rigidity and electronic properties.[1] Its incorporation into drug candidates can lead to improved pharmacological profiles, such as enhanced metabolic stability and target affinity.[2] this compound (CDDA) presents a synthetically versatile scaffold, featuring two carboxylic acid moieties that can be readily functionalized to generate a library of derivatives. This allows for a systematic exploration of the chemical space around the cyclopropane core to identify novel bioactive molecules.
Compounds containing a cyclopropane ring have demonstrated a wide spectrum of biological activities, including herbicidal, antifungal, antibacterial, and antitumor properties.[1][3][4] This document outlines the derivatization of CDDA into a library of amides and esters and provides protocols for screening these derivatives in a panel of biological assays to identify potential lead compounds for drug discovery.
Derivatization of this compound
The presence of two carboxylic acid groups on the CDDA scaffold allows for the straightforward synthesis of a variety of derivatives, most notably amides and esters.
Synthesis of CDDA Diamides
A library of diamides can be synthesized by reacting CDDA with a diverse panel of primary and secondary amines using a suitable coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[5]
Experimental Protocol: General Procedure for the Synthesis of CDDA Diamides
-
To a solution of this compound (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add the desired amine (2.2 eq.) and HATU (2.2 eq.).
-
Add N,N-diisopropylethylamine (DIPEA) (4.0 eq.) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired diamide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Synthesis of CDDA Diesters
Diester derivatives of CDDA can be prepared through Fischer esterification by reacting CDDA with a variety of alcohols in the presence of a catalytic amount of strong acid.
Experimental Protocol: General Procedure for the Synthesis of CDDA Diesters
-
Suspend this compound (1.0 eq.) in the desired alcohol (a large excess, can also serve as the solvent).
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol%).
-
Heat the reaction mixture to reflux and stir for 4-8 hours.
-
Monitor the reaction progress by TLC.
-
After completion, allow the mixture to cool to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the crude diester by column chromatography on silica gel.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS.
Biological Assays
The synthesized library of CDDA derivatives can be screened for a range of biological activities. Below are protocols for representative assays.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Seed human cancer cell lines (e.g., HeLa, MCF-7, A549) in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the CDDA derivatives (e.g., ranging from 0.1 to 100 µM) and incubate for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) for each compound.
Antibacterial Activity: Broth Microdilution Assay
The broth microdilution method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Experimental Protocol: Broth Microdilution for MIC Determination
-
Prepare a serial two-fold dilution of each CDDA derivative in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculate each well with a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC as the lowest concentration of the compound at which no visible bacterial growth is observed.
Enzyme Inhibition Assay: D-Amino Acid Oxidase (DAAO)
DAAO is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids and is a target for certain neurological disorders.
Experimental Protocol: DAAO Inhibition Assay
-
The DAAO activity can be measured by monitoring the production of hydrogen peroxide using a horseradish peroxidase (HRP) coupled assay.
-
In a 96-well plate, add D-amino acid oxidase, HRP, a suitable substrate (e.g., D-serine), and a chromogenic HRP substrate (e.g., Amplex Red).
-
Add the CDDA derivatives at various concentrations.
-
Initiate the reaction and measure the increase in fluorescence or absorbance over time using a plate reader.
-
Calculate the IC50 value for each compound.
Data Presentation
The quantitative results from the biological assays for a hypothetical library of CDDA derivatives are summarized in the tables below for easy comparison.
Table 1: Anticancer Activity of CDDA Derivatives (IC50 in µM)
| Compound ID | Derivative Type | R Group | HeLa | MCF-7 | A549 |
| CDDA-Amide-01 | Diamide | Benzyl | 12.5 | 15.2 | 20.1 |
| CDDA-Amide-02 | Diamide | 4-Chlorobenzyl | 8.7 | 10.5 | 14.3 |
| CDDA-Amide-03 | Diamide | Cyclohexyl | 35.1 | 42.8 | 55.6 |
| CDDA-Ester-01 | Diester | Methyl | >100 | >100 | >100 |
| CDDA-Ester-02 | Diester | Ethyl | 85.3 | 92.1 | >100 |
| CDDA-Ester-03 | Diester | Benzyl | 25.6 | 30.1 | 41.2 |
Table 2: Antibacterial Activity of CDDA Derivatives (MIC in µg/mL)
| Compound ID | Derivative Type | R Group | S. aureus | E. coli |
| CDDA-Amide-01 | Diamide | Benzyl | 32 | 64 |
| CDDA-Amide-02 | Diamide | 4-Chlorobenzyl | 16 | 32 |
| CDDA-Amide-03 | Diamide | Cyclohexyl | 64 | >128 |
| CDDA-Ester-01 | Diester | Methyl | >128 | >128 |
| CDDA-Ester-02 | Diester | Ethyl | >128 | >128 |
| CDDA-Ester-03 | Diester | Benzyl | 64 | 128 |
Table 3: D-Amino Acid Oxidase (DAAO) Inhibition by CDDA Derivatives (IC50 in µM)
| Compound ID | Derivative Type | R Group | DAAO Inhibition |
| CDDA-Amide-01 | Diamide | Benzyl | 5.2 |
| CDDA-Amide-02 | Diamide | 4-Chlorobenzyl | 2.8 |
| CDDA-Amide-03 | Diamide | Cyclohexyl | 15.7 |
| CDDA-Ester-01 | Diester | Methyl | >50 |
| CDDA-Ester-02 | Diester | Ethyl | 45.1 |
| CDDA-Ester-03 | Diester | Benzyl | 9.8 |
Visualizations
Derivatization Workflow
Caption: Workflow for the derivatization of CDDA into amide and ester libraries.
Biological Screening Workflow
Caption: Workflow for the biological screening of the CDDA derivative library.
Hypothetical Signaling Pathway Inhibition
Caption: Hypothetical inhibition of a pro-survival signaling pathway by a CDDA derivative.
References
- 1. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 2. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, crystal structure, herbicidal activity and mode of action of new cyclopropane-1,1-dicarboxylic acid analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
"experimental protocols for using 2,2'-(Cyclopropane-1,1-diyl)diacetic acid in cell culture"
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2'-(Cyclopropane-1,1-diyl)diacetic acid, widely known in scientific literature as CPI-455, is a potent, cell-permeable, and specific pan-inhibitor of the KDM5 family of histone demethylases.[1][2][3] The KDM5 enzymes (KDM5A, KDM5B, KDM5C, KDM5D) are critical epigenetic regulators that remove methyl groups from trimethylated histone H3 at lysine 4 (H3K4me3), a mark associated with active gene transcription. By inhibiting KDM5, CPI-455 leads to a global increase in H3K4me3 levels, altering the epigenetic landscape and gene expression.[1][2][4]
This compound has garnered significant interest for its ability to reduce the survival of drug-tolerant persister cells (DTPs) in various cancer models.[1][5][][7] DTPs are a subpopulation of cancer cells that survive initial chemotherapy and can lead to therapeutic relapse.[1][8][9] Therefore, CPI-455 is a valuable tool for investigating epigenetic mechanisms of drug resistance and for developing novel combination therapies.
Mechanism of Action
CPI-455 functions by directly inhibiting the catalytic activity of KDM5 enzymes. It binds to the active site of the demethylase, preventing the removal of the methyl group from H3K4me3.[1] This leads to an accumulation of H3K4me3 at various genomic regions, including gene promoters, which can enhance the transcriptional activity of associated genes.[10] While CPI-455 alone has modest effects on global gene expression, it can synergize with other epigenetic modifiers, such as the DNA methyltransferase inhibitor 5-aza-2'-deoxycytidine (DAC), to significantly alter gene expression and inhibit cancer cell growth.[10]
Quantitative Data Summary
The following tables summarize the key efficacy and potency metrics for CPI-455 based on published data.
Table 1: Enzymatic Potency and Selectivity
| Target | Parameter | Value | Reference |
|---|---|---|---|
| KDM5A (full-length) | IC₅₀ | 10 nM | [2][3][4][11] |
| KDM5 Family | Selectivity | >200-fold vs. KDM2, 3, 4, 6, 7 |[4][11] |
Table 2: Cell-Based IC₅₀ Values (Cell Viability)
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
|---|---|---|---|
| MCF-7 | Luminal Breast Cancer | 35.4 | [2] |
| T-47D | Luminal Breast Cancer | 26.19 | [2] |
| EFM-19 | Luminal Breast Cancer | 16.13 | [2] |
| Various | Multiple | >20 µM (when used alone) |[10] |
Experimental Protocols
Here we provide detailed protocols for the application of CPI-455 in a cell culture setting.
Protocol 1: General Cell Treatment and Analysis of Global H3K4me3
Objective: To treat cultured cells with CPI-455 and measure the resulting change in global H3K4 trimethylation levels by Western Blot.
Principle: CPI-455 inhibits KDM5, leading to a dose-dependent increase in H3K4me3 levels, which can be detected using a specific antibody.
Materials:
-
CPI-455 powder
-
Anhydrous DMSO
-
Appropriate cell line (e.g., HeLa, MCF-7, M14 melanoma cells)[4][11]
-
Complete cell culture medium
-
6-well cell culture plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K4me3, anti-Total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of CPI-455 in anhydrous DMSO. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.[2]
-
Cell Plating: Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Treatment: The next day, dilute the CPI-455 stock solution in fresh culture medium to the desired final concentrations (e.g., a range from 0.1 µM to 25 µM).[4] Include a DMSO-only vehicle control. Remove the old medium from the cells and add the medium containing CPI-455 or vehicle.
-
Incubation: Incubate the cells for the desired time period. An increase in H3K4me3 can be observed as early as 24 hours, with longer treatments (e.g., 4-5 days) used for studying effects on DTPs.[2][4]
-
Cell Lysis: Wash cells with ice-cold PBS, then add 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Western Blot: a. Normalize protein amounts for all samples and prepare them with Laemmli buffer. b. Load 15-30 µg of protein per lane on an SDS-PAGE gel. c. Perform electrophoresis and transfer the proteins to a PVDF membrane. d. Block the membrane for 1 hour at room temperature. e. Incubate with primary antibodies (anti-H3K4me3 and anti-Total H3) overnight at 4°C, according to the manufacturer's recommendations. f. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash again, apply ECL substrate, and capture the chemiluminescent signal.
-
Analysis: Quantify the band intensities. Normalize the H3K4me3 signal to the Total H3 signal to determine the relative increase in trimethylation.
Protocol 2: Cell Viability Assay
Objective: To determine the effect of CPI-455 on cell proliferation and calculate the IC₅₀ value.
Principle: Colorimetric or luminescent assays measure metabolic activity, which correlates with the number of viable cells.
Materials:
-
96-well cell culture plates
-
CPI-455 stock solution
-
Cell viability reagent (e.g., CCK-8, MTT, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at an appropriate density (e.g., 2,000-10,000 cells/well) in 100 µL of medium. Allow them to adhere overnight.
-
Treatment: Prepare a serial dilution of CPI-455 in culture medium at 2x the final concentration. Remove 50 µL of medium from the wells and add 50 µL of the 2x drug solutions to achieve the final concentrations. Include a vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours to 10 days, depending on the experimental goal).[10]
-
Measurement: Add the viability reagent to each well according to the manufacturer's instructions (e.g., 10 µL of CCK-8). Incubate for 1-4 hours.
-
Analysis: Measure the absorbance or luminescence using a plate reader. Calculate the percentage of viability for each concentration relative to the vehicle control. Plot the results on a dose-response curve and determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm that CPI-455 directly binds to and stabilizes KDM5 enzymes in intact cells.
Principle: Ligand binding increases the thermal stability of a target protein.[12] When heated, unbound KDM5 will denature and aggregate at a lower temperature than KDM5 that is bound to CPI-455. The amount of soluble KDM5 remaining after heating can be quantified by Western Blot.[12][13]
Materials:
-
CPI-455 stock solution
-
Intact cells in suspension
-
PBS with protease inhibitors
-
PCR tubes or plate
-
Thermal cycler
-
Lysis buffer (e.g., Triton X-100 based) with protease inhibitors
-
Western Blot materials (as in Protocol 1, with anti-KDM5A or anti-KDM5B antibody)
Procedure:
-
Cell Treatment: Treat cells in culture with a high concentration of CPI-455 (e.g., 10-20 µM) and a vehicle control for 1-3 hours.[13]
-
Harvest and Resuspend: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors to a known concentration.
-
Heating: Aliquot the cell suspension from both the treated and vehicle groups into separate PCR tubes for each temperature point.
-
Temperature Gradient: Heat the aliquots in a thermal cycler across a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling to 4°C for 3 minutes.[13]
-
Lysis: Lyse the cells by adding lysis buffer and performing freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath, repeat 3x).
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Analysis: Collect the supernatant, which contains the soluble protein fraction. Analyze these samples by Western Blot for the target protein (e.g., KDM5A).
-
Interpretation: In the vehicle-treated samples, the KDM5A band intensity should decrease as the temperature increases. In the CPI-455-treated samples, the protein should remain soluble at higher temperatures, resulting in a "shift" of the melting curve to the right. This indicates target stabilization and engagement.
References
- 1. An inhibitor of KDM5 demethylases reduces survival of drug-tolerant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Drug-tolerant persister cells in cancer therapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.psu.edu [pure.psu.edu]
- 8. Targeting Cancer Drug-Tolerant Persister Cells in Minimal Residual Disease [sciltp.com]
- 9. mdpi.com [mdpi.com]
- 10. A KDM5 Inhibitor Increases Global H3K4 Trimethylation Occupancy and Enhances the Biological Efficacy of 5-Aza-2′-Deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. researchgate.net [researchgate.net]
- 13. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Application of 2,2'-(Cyclopropane-1,1-diyl)diacetic Acid in Medicinal Chemistry: A Focus on Enzyme Inhibition
For Researchers, Scientists, and Drug Development Professionals
Application Notes
2,2'-(Cyclopropane-1,1-diyl)diacetic acid, also known as cyclopropane-1,1-dicarboxylic acid (CDA), has been identified as a noteworthy inhibitor of 1-aminocyclopropane-1-carboxylic acid oxidase (ACC oxidase). This enzyme plays a crucial role in the biosynthesis of ethylene, a key plant hormone involved in numerous physiological processes including fruit ripening, senescence, and stress responses. The inhibitory activity of CDA on ACC oxidase positions it as a valuable tool in chemical biology and agrochemical research, with potential applications in controlling ethylene production.
The structural analogy of CDA to the natural substrate of ACC oxidase, 1-aminocyclopropane-1-carboxylic acid (ACC), is believed to be the basis of its inhibitory action. It is postulated that CDA acts as a competitive inhibitor, binding to the active site of the enzyme and thereby preventing the conversion of ACC to ethylene.[1] This targeted inhibition offers a specific mechanism to modulate ethylene-dependent pathways.
While the primary documented application of this compound is in the context of plant biology, the principles of its design as a structural analog and competitive enzyme inhibitor are fundamental concepts in medicinal chemistry. The cyclopropane ring, a rigid and metabolically stable scaffold, is a common motif in drug design to introduce conformational constraint and improve pharmacological properties. The dicarboxylic acid functionality allows for interactions with enzyme active sites that recognize dicarboxylate substrates or cofactors.
Further research into the derivatives of this compound could lead to the development of more potent and selective inhibitors of ACC oxidase or inhibitors of other enzymes with similar substrate recognition patterns. The exploration of this chemical scaffold in medicinal chemistry programs targeting enzymes that process small, cyclic substrates could be a promising avenue for drug discovery.
Data Presentation
The inhibitory potency of this compound against ACC oxidase has been quantified, providing a benchmark for its activity.
| Compound | Target Enzyme | Inhibition Constant (Kᵢ) | Source Organism of Enzyme | Reference |
| This compound (CDA) | ACC Oxidase | 1.5 mM | Apple (Malus domestica) | [1][2] |
Experimental Protocols
Synthesis of this compound
A common and reliable method for the synthesis of this compound is the reaction of a malonic ester with a 1,2-dihaloethane followed by hydrolysis. The following protocol is adapted from a procedure in Organic Syntheses.[3]
Materials:
-
Diethyl malonate
-
1,2-dibromoethane
-
Sodium ethoxide
-
Ethanol
-
Sodium hydroxide
-
Hydrochloric acid
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Benzene
Procedure:
-
Cyclopropanation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in absolute ethanol. To this solution, add diethyl malonate dropwise with stirring. After the addition is complete, add 1,2-dibromoethane dropwise.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain diethyl cyclopropane-1,1-dicarboxylate.
-
Hydrolysis: To the crude diethyl cyclopropane-1,1-dicarboxylate, add an aqueous solution of sodium hydroxide. Heat the mixture to reflux for several hours to effect hydrolysis of the ester groups.
-
Acidification and Isolation: Cool the reaction mixture in an ice bath and acidify with concentrated hydrochloric acid until the pH is acidic. The product, this compound, will precipitate as a white solid.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., water or an ethanol/water mixture) to yield the pure diacid. The product can be characterized by melting point determination and spectroscopic methods (NMR, IR).
In Vitro ACC Oxidase Inhibition Assay
This protocol describes a method to determine the inhibitory effect of this compound on the activity of ACC oxidase isolated from apple fruit tissue. The activity is measured by quantifying the amount of ethylene produced using gas chromatography.[4][5][6]
Materials:
-
Partially purified ACC oxidase from apple fruit tissue.
-
1-aminocyclopropane-1-carboxylic acid (ACC) as the substrate.
-
This compound (CDA) as the inhibitor.
-
Assay Buffer: 100 mM MOPS (pH 7.2), 10% (v/v) glycerol, 30 mM sodium bicarbonate, 1 mM dithiothreitol (DTT), 10 mM sodium ascorbate, and 50 µM ferrous sulfate.
-
Gas-tight vials with septa.
-
Gas chromatograph (GC) equipped with a flame ionization detector (FID) and a suitable column for ethylene separation (e.g., alumina or Porapak).
Procedure:
-
Enzyme Preparation: Prepare a partially purified extract of ACC oxidase from apple fruit tissue according to established methods.
-
Reaction Setup: In gas-tight vials, prepare the reaction mixtures. For each assay, add the assay buffer and varying concentrations of the inhibitor, this compound. A control reaction without the inhibitor should be included.
-
Substrate Addition: Initiate the enzymatic reaction by adding a known concentration of the substrate, ACC, to each vial.
-
Incubation: Seal the vials immediately and incubate at a controlled temperature (e.g., 30°C) with gentle shaking for a specific period (e.g., 30-60 minutes).
-
Ethylene Measurement: After the incubation period, take a headspace sample from each vial using a gas-tight syringe and inject it into the gas chromatograph.
-
Data Analysis: Quantify the ethylene peak area and calculate the concentration of ethylene produced. Determine the initial velocity of the reaction for each inhibitor concentration.
-
Ki Determination: Plot the reaction velocities against the substrate concentration in the presence of different inhibitor concentrations (e.g., using a Lineweaver-Burk or Dixon plot) to determine the type of inhibition and calculate the inhibition constant (Kᵢ).
Mandatory Visualization
Caption: Ethylene Biosynthesis Pathway and Inhibition by this compound.
Caption: Workflow for the In Vitro ACC Oxidase Inhibition Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of apple 1-aminocyclopropane-1-carboxylic acid oxidase, by cyclopropane-1,1-dicarboxylic acid and trans-2-phenylcyclopropane-1-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. A 1-aminocyclopropane-1-carboxylic-acid (ACC) dipeptide elicits ethylene responses through ACC-oxidase mediated substrate promiscuity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. biorxiv.org [biorxiv.org]
Application Notes & Protocols: The Use of 2,2'-(Cyclopropane-1,1-diyl)diacetic Acid in Polymer Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2,2'-(Cyclopropane-1,1-diyl)diacetic acid is a unique dicarboxylic acid monomer containing a gem-disubstituted cyclopropane ring. This rigid, strained ring structure makes it a compelling building block for novel polyesters and polyamides. The incorporation of the cyclopropane moiety into a polymer backbone is expected to significantly influence the material's thermal and mechanical properties, such as glass transition temperature (Tg), crystallinity, and tensile strength. Polyesters containing cyclopropane units in the main chain have been shown to be amorphous, a property that can be tuned by copolymerization.[1][2][3] This document provides a set of representative protocols and expected material properties for the synthesis of polymers using this monomer, based on established polycondensation principles.
Data Presentation: Predicted Properties of a Polyester
While specific experimental data for polymers derived from this compound is not extensively available, structure-property relationships allow for the prediction of material characteristics. The introduction of a rigid cyclopropane ring into a polyester backbone generally leads to a decrease in crystallinity.[1][2][3] The following table outlines the predicted properties of a hypothetical polyester synthesized from this compound and 1,4-butanediol, based on typical values for aliphatic polyesters.[4][5][6]
Table 1: Predicted Properties of Poly(butylene cyclopropane-1,1-diyl)diacetate
| Property | Predicted Value / Range | Method of Analysis | Notes |
| Thermal Properties | |||
| Glass Transition Temp. (Tg) | 40 - 70 °C | DSC | The rigid cyclopropane ring is expected to increase Tg compared to linear aliphatic analogues (e.g., Poly(butylene adipate)). |
| Melting Temperature (Tm) | Amorphous or Low Tm | DSC | Incorporation of cyclopropane rings has been shown to reduce or eliminate crystallinity in polyesters.[1][2][3] |
| Decomposition Temp. (Td) | > 300 °C | TGA | Typical for aliphatic polyesters. |
| Mechanical Properties | |||
| Young's Modulus | 0.3 - 1.0 GPa | Tensile Testing | Expected to be lower than semi-crystalline analogues due to amorphous nature.[1][2] |
| Tensile Strength | 20 - 40 MPa | Tensile Testing | |
| Elongation at Break | 100 - 400 % | Tensile Testing | |
| Molecular Weight | |||
| Number Average (Mn) | 15,000 - 30,000 g/mol | GPC | Achievable via standard two-stage melt polycondensation.[4] |
| Polydispersity Index (PDI) | 1.8 - 2.5 | GPC | Typical for step-growth polymerization. |
Experimental Protocols
The following is a representative protocol for the synthesis of a polyester from this compound and an aliphatic diol (e.g., 1,4-butanediol) via a two-stage melt polycondensation reaction. This is a common and effective method for producing high molecular weight polyesters.[5][7]
Protocol 1: Synthesis of Polyester via Melt Polycondensation
Materials:
-
This compound (CDDA)
-
1,4-butanediol (BDO) (ensure >99% purity, dried)
-
Titanium(IV) butoxide (Ti(OBu)₄) or Antimony(III) oxide (Sb₂O₃) as a catalyst
-
Nitrogen (high purity)
-
Chloroform and Methanol (for purification)
Equipment:
-
Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet connected to a condenser and collection flask.
-
Heating mantle with temperature controller.
-
High-vacuum pump.
Procedure:
Stage 1: Esterification (Oligomerization)
-
Charge the reactor with this compound and 1,4-butanediol in a 1:1.1 molar ratio. The slight excess of diol compensates for losses due to volatilization.[7]
-
Add the catalyst (e.g., 200-300 ppm of Ti(OBu)₄ relative to the diacid weight).
-
Purge the reactor with high-purity nitrogen for 15-20 minutes to remove oxygen. Maintain a slow, constant nitrogen flow.
-
Begin stirring and gradually heat the mixture to 180-200°C.
-
Maintain this temperature for 2-4 hours. During this stage, water will be produced as a byproduct of the esterification reaction and will be removed through the distillation outlet.
-
The reaction is considered complete when approximately 95% of the theoretical amount of water has been collected.
Stage 2: Polycondensation
-
Gradually increase the temperature to 220-240°C.
-
Slowly apply a vacuum, reducing the pressure to below 1 mbar over a period of 30-60 minutes. This facilitates the removal of excess 1,4-butanediol and drives the polymerization reaction toward higher molecular weights.[7]
-
Continue the reaction under high vacuum for an additional 3-5 hours. The viscosity of the molten polymer will noticeably increase.
-
Once the desired viscosity is achieved (indicated by the stirrer torque), stop the reaction by removing the heat and breaking the vacuum with nitrogen.
-
Extrude the molten polymer from the reactor into a water bath for cooling or onto a cooled surface.
Purification:
-
Dissolve the crude polymer in chloroform.
-
Precipitate the polymer by slowly adding the solution to an excess of cold methanol with vigorous stirring.
-
Filter the purified polymer and dry it in a vacuum oven at 40-50°C for 24 hours to remove residual solvents.
Visualizations
Diagram 1: General Polyester Synthesis Workflow
The following diagram illustrates the logical flow of the two-stage melt polycondensation process described in the protocol.
Caption: Workflow for two-stage melt polycondensation.
Diagram 2: Monomer Reaction Scheme
This diagram shows the basic chemical reaction for the formation of the polyester.
Caption: Polycondensation of CDDA and BDO.
References
- 1. Understanding structure–property relationships of main chain cyclopropane in linear polyesters - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Mixed Dicarboxylic Acids Derived from Polyethylene as a Feedstock for the Synthesis of Polyesters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mixed Dicarboxylic Acids Derived from Polyethylene as a Feedstock for the Synthesis of Polyesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 2,2'-(Cyclopropane-1,1-diyl)diacetic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,2'-(Cyclopropane-1,1-diyl)diacetic acid is a dicarboxylic acid containing a cyclopropane ring. Its quantification in various matrices is essential for research in areas such as drug metabolism, pharmacokinetics, and biomarker discovery. This document provides detailed application notes and protocols for the quantitative analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Chemical Properties
| Property | Value | Reference |
| Chemical Formula | C7H10O4 | [1][2][3][4] |
| Molecular Weight | 158.15 g/mol | [1][2][3][4] |
| Synonyms | 1,1-Cyclopropanediacetic acid, 2-[1-(Carboxymethyl)cyclopropyl]acetic Acid | [3][4] |
Analytical Techniques
Both LC-MS/MS and GC-MS are powerful techniques for the quantification of this compound. The choice of technique will depend on the sample matrix, required sensitivity, and available instrumentation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the analysis of dicarboxylic acids in biological samples.[5][6][7][8] Derivatization is not always necessary but can enhance sensitivity.[6][9]
Experimental Protocol: LC-MS/MS Analysis of this compound in Human Plasma
a) Sample Preparation: Protein Precipitation and Extraction
-
To 100 µL of human plasma, add 400 µL of ice-cold acetonitrile to precipitate proteins.[10]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.[9]
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
b) LC-MS/MS Conditions
-
HPLC System: Agilent 1290 Infinity II or equivalent
-
Column: ZORBAX SB-Aq (4.6 mm × 150 mm, 5 µm) or equivalent reversed-phase column suitable for aqueous mobile phases.[11]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-10 min: 5-95% B
-
10-12 min: 95% B
-
12-12.1 min: 95-5% B
-
12.1-15 min: 5% B
-
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MS/MS Parameters (Hypothetical - requires optimization for the specific analyte):
-
Precursor Ion (Q1): m/z 157.05 (M-H)-
-
Product Ion (Q3): m/z 113.06 (loss of CO2) and m/z 69.03 (further fragmentation)
-
Collision Energy: -15 to -25 eV
-
Declustering Potential: -50 V
-
Entrance Potential: -10 V
-
Collision Cell Exit Potential: -10 V
-
Quantitative Data Summary (Reference Data for a Structurally Similar Compound)
Since no direct quantitative data for this compound was found, the following table summarizes the performance of an HPLC-ESI/MS-MS method for the closely related cyclopropane-1,1-dicarboxylic acid .[12] This data can serve as a benchmark for method development.
| Parameter | Value |
| Limit of Detection (LOD) | 4 pmol |
Experimental Workflow: LC-MS/MS Analysis
Caption: Workflow for the LC-MS/MS quantification of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like dicarboxylic acids, a derivatization step is required to increase their volatility.[13][14][15]
Experimental Protocol: GC-MS Analysis of this compound in Human Plasma
a) Sample Preparation: Extraction and Derivatization
-
Perform protein precipitation and extraction as described in the LC-MS/MS protocol (steps 1-5).
-
To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Seal the vial and heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) esters.[13]
-
Cool the sample to room temperature before injection.
b) GC-MS Conditions
-
GC System: Agilent 8890 GC or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Inlet Temperature: 250°C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
MS Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Scan Range: m/z 50-500
-
Selected Ion Monitoring (SIM) ions (Hypothetical for the di-TMS derivative):
-
Molecular Ion (M+•): m/z 302
-
Fragment Ions: m/z 287 (M-15), m/z 213 (M-89)
-
Quantitative Data Summary (Reference Data for Low-Molecular-Weight Dicarboxylic Acids by GC-MS)
The following table provides typical performance characteristics for the GC-MS analysis of low-molecular-weight dicarboxylic acids after derivatization.[13]
| Parameter | Value |
| Limit of Detection (LOD) | ≤ 2 ng/m³ (in atmospheric aerosol samples) |
| Reproducibility (RSD%) | ≤ 10% |
Experimental Workflow: GC-MS Analysis
Caption: Workflow for the GC-MS quantification of this compound.
Conclusion
The described LC-MS/MS and GC-MS methods provide robust and sensitive approaches for the quantification of this compound in biological matrices. The choice between the two techniques should be based on the specific requirements of the study. The provided protocols and workflows serve as a detailed guide for researchers and scientists in the field of drug development and biomedical research. Method validation, including the determination of linearity, accuracy, precision, and limits of detection and quantification, should be performed for the specific application.
References
- 1. 2,2′-(CYCLOPROPANE-1,1-DIYL)DIACETIC ACID | CymitQuimica [cymitquimica.com]
- 2. This compound - Aliphatic Hydrocarbon - Crysdot [crysdotllc.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 2,2`-(Cyclopropane-1,1-diyl)diacetic acid | CAS No- 70197-77-2 | Simson Pharma Limited [simsonpharma.com]
- 5. Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. longdom.org [longdom.org]
- 10. Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. The simultaneous determination of 1-aminocyclopropane-1-carboxylic acid and cyclopropane-1,1-dicarboxylic acid in Lycopersicum esculentum by high-performance liquid chromatography--electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Limits of detections for the determination of mono- and dicarboxylic acids using gas and liquid chromatographic methods coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,2'-(Cyclopropane-1,1-diyl)diacetic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2'-(Cyclopropane-1,1-diyl)diacetic acid.
Troubleshooting Guide
Unexpected results during your synthesis can be frustrating. This guide will help you identify and resolve common issues.
Issue 1: Low Yield of the Desired Product
Possible Causes:
-
Incomplete reaction: The reaction may not have gone to completion.
-
Side reactions: Competing chemical reactions may be consuming the starting materials. A common side reaction is the intermolecular condensation of the malonic ester, leading to byproducts.
-
Suboptimal reaction conditions: Temperature, reaction time, or reagent stoichiometry may not be ideal.
-
Loss of product during workup: The desired product may be lost during extraction, purification, or isolation steps.
Suggested Solutions:
-
Monitor reaction progress: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of starting materials and the formation of the product.
-
Optimize reaction conditions: Experiment with different temperatures, reaction times, and molar ratios of reactants. A patent for a similar synthesis suggests that gradual addition of the base can improve yields.
-
Purification of starting materials: Ensure the purity of your starting materials, as impurities can interfere with the reaction.
-
Efficient extraction: Perform multiple extractions of the aqueous layer to ensure complete recovery of the product. Saturation of the aqueous layer with sodium chloride can improve extraction efficiency.[1]
Issue 2: Presence of Unexpected Impurities in the Final Product
Possible Causes and Identification:
-
Unreacted Starting Materials: Diethyl malonate and 1,2-dihaloethane may be present. These can be identified by GC-MS or NMR spectroscopy.
-
Dialkylated Byproduct: Tetraethyl butane-1,1,4,4-tetracarboxylate can form as a major byproduct, especially when using 1,2-dichloroethane.[2] This can be identified by its characteristic signals in NMR and its mass in MS.
-
Incomplete Hydrolysis: If the synthesis involves the hydrolysis of a diester precursor, the presence of the monoester (2-(1-(ethoxycarbonyl)cyclopropyl)acetic acid) is possible. This can be detected by HPLC or NMR.
-
Decarboxylation Product: At elevated temperatures, the final diacid product can undergo decarboxylation to form cyclopropanecarboxylic acid. This can be identified by GC-MS.
Suggested Solutions:
-
Careful control of reaction conditions: To minimize the formation of the dialkylated byproduct, a gradual addition of the base is recommended.
-
Thorough purification:
-
Crystallization: Recrystallization from a suitable solvent system can effectively remove many impurities.
-
Chromatography: Column chromatography can be used for the separation of closely related impurities.
-
Washing: Washing the crude product with appropriate solvents can remove unreacted starting materials and other soluble impurities. For instance, trituration with benzene has been used to purify cyclopropane-1,1-dicarboxylic acid.[1]
-
Summary of Potential Impurities
| Impurity Name | Chemical Structure | Potential Cause | Recommended Analytical Method |
| Diethyl malonate | CH₂(COOEt)₂ | Unreacted starting material | GC-MS, NMR |
| 1,2-Dihaloethane | X-CH₂CH₂-X (X=Cl, Br) | Unreacted starting material | GC-MS |
| Tetraethyl butane-1,1,4,4-tetracarboxylate | (EtOOC)₂CHCH₂CH₂CH(COOEt)₂ | Intermolecular side reaction | NMR, LC-MS |
| 2-(1-(ethoxycarbonyl)cyclopropyl)acetic acid | C₃H₄(COOH)(COOEt) | Incomplete hydrolysis | HPLC, NMR |
| Cyclopropanecarboxylic acid | C₃H₅COOH | Decarboxylation of the diacid | GC-MS |
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct in the synthesis of cyclopropane-1,1-dicarboxylic acid derivatives via malonic ester synthesis?
A1: A major byproduct is often a dialkylated compound, such as tetraethyl butane-1,1,4,4-tetracarboxylate, which arises from a competing intermolecular reaction.[2] The formation of this byproduct can be minimized by carefully controlling the reaction conditions, for example, by the slow addition of the base.
Q2: How can I remove unreacted diethyl malonate from my product?
A2: Unreacted diethyl malonate can often be removed by careful distillation under reduced pressure, as its boiling point is different from the desired cyclopropane derivative. Additionally, purification by column chromatography or recrystallization can be effective. Some procedures also mention the recovery and reuse of unreacted diethyl malonate.[2]
Q3: My final diacid product shows a lower melting point than expected and effervescence upon heating. What could be the issue?
A3: This could indicate the presence of impurities or that your product is undergoing decarboxylation upon heating. Malonic acids and their derivatives can be susceptible to decarboxylation at elevated temperatures. The presence of impurities can also lead to a depression and broadening of the melting point range. It is advisable to purify the product further, for example, by recrystallization.
Q4: What analytical techniques are best suited for assessing the purity of this compound?
A4: A combination of techniques is recommended for a thorough purity assessment. High-Performance Liquid Chromatography (HPLC) is excellent for quantifying the purity and detecting non-volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for structural confirmation and identifying organic impurities. Gas Chromatography-Mass Spectrometry (GC-MS) can be used to detect volatile impurities and byproducts.
Experimental Protocols
Synthesis of Cyclopropane-1,1-dicarboxylic Acid (A Precursor)
This protocol is adapted from a procedure in Organic Syntheses for a related compound and serves as a foundational method.
Materials:
-
Diethyl malonate
-
1,2-dibromoethane
-
Sodium hydroxide (50% aqueous solution)
-
Triethylbenzylammonium chloride (phase-transfer catalyst)
-
Concentrated hydrochloric acid
-
Ether
-
Sodium chloride
-
Magnesium sulfate (anhydrous)
-
Activated carbon
-
Benzene
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, add a 50% aqueous solution of sodium hydroxide.
-
To this, add triethylbenzylammonium chloride at room temperature.
-
A mixture of diethyl malonate and 1,2-dibromoethane is then added to the vigorously stirred suspension.
-
The reaction mixture is stirred vigorously for several hours.
-
After the reaction is complete, the contents are transferred to a larger flask and diluted with water.
-
The mixture is cooled in an ice bath and carefully acidified with concentrated hydrochloric acid, maintaining the temperature between 15 and 25°C.
-
The aqueous layer is extracted multiple times with ether.
-
To improve extraction efficiency, the aqueous layer can be saturated with sodium chloride before the final extractions.
-
The combined ether layers are washed with brine, dried over anhydrous magnesium sulfate, and decolorized with activated carbon.
-
The solvent is removed by rotary evaporation.
-
The resulting residue is triturated with benzene to induce crystallization of the product, which is then collected by filtration.[1]
Hydrolysis of Diethyl Cyclopropane-1,1-dicarboxylate to Cyclopropane-1,1-dicarboxylic Acid:
Procedure:
-
The diester is refluxed with an ethanolic solution of potassium hydroxide for several hours to facilitate saponification.
-
Most of the ethanol is then removed by distillation.
-
The remaining residue is dissolved in a minimum amount of hot water and acidified with concentrated hydrochloric acid.
-
The solution is boiled to remove any dissolved carbon dioxide and then made slightly alkaline with ammonia.
-
The product can be further purified by precipitation as a barium salt and subsequent regeneration of the free acid.
Visualizations
Caption: Troubleshooting logic for synthesis issues.
Caption: General experimental workflow for synthesis.
References
Technical Support Center: Purification of Crude 2,2'-(Cyclopropane-1,1-diyl)diacetic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 2,2'-(Cyclopropane-1,1-diyl)diacetic acid.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound.
Issue 1: Low Purity After Initial Purification Attempt
Q1: My initial purification by recrystallization resulted in a product with low purity. What are the likely impurities and how can I remove them?
A1: The purity of your final product is highly dependent on the nature of the impurities present in the crude material. The synthesis of this compound typically involves the alkylation of a malonic ester derivative with a 1,2-dihaloethane, followed by hydrolysis.[1][2] Based on this, common impurities may include:
-
Unreacted Starting Materials: Such as the malonic ester starting material.
-
Reaction Intermediates: The mono-alkylated, uncyclized intermediate.
-
By-products of Hydrolysis: The mono-acid/mono-ester of the desired product.
To address this, an acid-base extraction is a highly effective preliminary purification step to separate the acidic product from neutral organic impurities.[3][4][5]
Q2: I'm observing streaking and poor separation during flash chromatography on silica gel. What could be the cause and how can I improve the separation?
A2: Carboxylic acids are known to interact strongly with silica gel, which can lead to tailing and streaking on TLC and poor separation in flash chromatography.[3] To mitigate this, you can add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to your mobile phase. This helps to suppress the deprotonation of your carboxylic acid, reducing its interaction with the silica surface and resulting in sharper peaks.
Issue 2: Difficulty with Crystallization
Q3: I'm having trouble getting my this compound to crystallize. What should I do?
A3: Successful crystallization depends on selecting an appropriate solvent system and achieving supersaturation.[6][7][8] For dicarboxylic acids, water or a mixed solvent system containing water is often a good starting point.[9][10] If your compound "oils out" instead of crystallizing, it means the boiling point of your solvent is higher than the melting point of your solute.[7] In this case, try a lower boiling point solvent or a solvent mixture.
If crystals do not form upon cooling, you can try the following:
-
Scratching the inside of the flask: This can create nucleation sites for crystal growth.[7]
-
Seeding: Add a tiny crystal of the pure compound to the solution to initiate crystallization.[7]
-
Reducing the volume of the solvent: This will increase the concentration and promote crystallization.
Issue 3: Product Identification and Purity Assessment
Q4: How can I effectively monitor the progress of my purification?
A4: Thin-Layer Chromatography (TLC) is an excellent technique for monitoring your purification. For dicarboxylic acids, a mobile phase of benzene:acetic acid:water (50:40:10) on silica gel G has been reported to be effective. The spots can be visualized using a 0.1% bromocresol green solution, which will show the acidic compounds as yellow spots on a blue background.
Frequently Asked Questions (FAQs)
Q5: What is a good starting point for a mobile phase in normal-phase flash chromatography for this compound?
A5: For polar compounds like dicarboxylic acids, a good starting point for the mobile phase in normal-phase (silica gel) flash chromatography is a mixture of a non-polar solvent like hexanes or petroleum ether with a more polar solvent like ethyl acetate.[11] You can start with a gradient of 10% to 50% ethyl acetate in hexanes. For very polar compounds, a system of methanol in dichloromethane (e.g., 5% MeOH in DCM) can be effective.[11] Remember to add a small amount of acetic or formic acid to the mobile phase to improve peak shape.
Q6: Is reversed-phase chromatography a suitable alternative for purifying this compound?
A6: Yes, reversed-phase flash chromatography is an excellent method for purifying polar compounds.[12][13] A common stationary phase is C18-functionalized silica. The mobile phase typically consists of a mixture of water and a water-miscible organic solvent like acetonitrile or methanol. A gradient of increasing organic solvent in water is used to elute the compounds. It is often beneficial to add a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to both the aqueous and organic phases to ensure the carboxylic acid is protonated and to improve peak shape.
Q7: What are the best practices for removing residual solvent after purification?
A7: After purification, it is crucial to remove all residual solvents. Rotary evaporation is effective for removing bulk solvent. To remove trace amounts of solvent, placing the sample under high vacuum for several hours is recommended. If your compound retains high-boiling point solvents like water or DMF, lyophilization (freeze-drying) can be an effective technique for aqueous solutions, while azeotropic distillation with a lower-boiling point solvent can help remove others.
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to separate the acidic product from neutral impurities.
-
Dissolve the crude this compound in an organic solvent such as diethyl ether or ethyl acetate.
-
Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M sodium hydroxide (NaOH) solution. The dicarboxylic acid will deprotonate and move into the aqueous layer.[4]
-
Separate the aqueous layer and wash it with the organic solvent to remove any remaining neutral impurities.
-
Cool the aqueous layer in an ice bath and acidify it with a concentrated acid like hydrochloric acid (HCl) until the pH is below 2. The protonated dicarboxylic acid will precipitate out of the solution.
-
Collect the solid product by vacuum filtration, wash it with cold deionized water, and dry it under high vacuum.
Protocol 2: Purification by Recrystallization
This protocol is for further purifying the solid product obtained from extraction or as a primary purification method if the crude material is relatively clean.
-
Place the crude solid in an Erlenmeyer flask.
-
Heat a suitable solvent (e.g., water, or an ethanol/water mixture) to its boiling point.
-
Add the minimum amount of hot solvent to the flask to just dissolve the solid completely.[6][8]
-
If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes.
-
Perform a hot filtration to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature. Crystal formation should occur.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal yield.
-
Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.
Protocol 3: Purification by Normal-Phase Flash Chromatography
This protocol is suitable for separating compounds with different polarities.
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., 10% to 70%) with 0.5% acetic acid added to both solvents.
-
Procedure: a. Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane/methanol). b. Adsorb the sample onto a small amount of silica gel (dry loading). c. Load the dried silica onto the column. d. Run the column with the prepared mobile phase gradient. e. Collect fractions and analyze them by TLC to identify the fractions containing the pure product. f. Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
Table 1: Comparison of Purification Techniques
| Purification Technique | Typical Purity Achieved | Advantages | Disadvantages |
| Acid-Base Extraction | >90% | Removes neutral impurities effectively. | Does not separate acidic impurities. |
| Recrystallization | >98% | Can yield very pure material. | Requires finding a suitable solvent; can have lower recovery. |
| Normal-Phase Chromatography | >99% | Good for separating compounds with different polarities. | Can be time-consuming; acidic compounds may streak. |
| Reversed-Phase Chromatography | >99% | Excellent for polar compounds; good peak shapes. | Requires specialized columns and solvent systems. |
Table 2: Suggested Solvent Systems for Chromatography
| Chromatography Type | Stationary Phase | Example Mobile Phase System | Comments |
| Normal-Phase | Silica Gel | Hexanes/Ethyl Acetate with 0.5% Acetic Acid | Good for general purpose purification. |
| Normal-Phase | Silica Gel | Dichloromethane/Methanol with 0.5% Acetic Acid | For more polar compounds that do not move in Hex/EtOAc.[11] |
| Reversed-Phase | C18 Silica | Water/Acetonitrile with 0.1% Trifluoroacetic Acid | Excellent for high-resolution separation of polar compounds. |
Visualizations
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. amherst.edu [amherst.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. WO2001007389A1 - Process for crystallization of dicarboxylic acids - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Chromatography [chem.rochester.edu]
- 12. santaisci.com [santaisci.com]
- 13. biotage.com [biotage.com]
"troubleshooting low yield in 2,2'-(Cyclopropane-1,1-diyl)diacetic acid synthesis"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low yields in the synthesis of 2,2'-(Cyclopropane-1,1-diyl)diacetic acid. The proposed synthetic pathway involves a Simmons-Smith cyclopropanation of diethyl itaconate followed by hydrolysis of the resulting diester.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to this compound?
A common and effective method is a two-step process:
-
Simmons-Smith Cyclopropanation: Reaction of diethyl itaconate with diiodomethane and a zinc-copper couple to form diethyl 2,2'-(cyclopropane-1,1-diyl)diacetate.
-
Hydrolysis: Saponification of the diethyl ester to the desired diacetic acid.
Q2: I am getting a low yield in the first step (cyclopropanation). What are the likely causes?
Low yields in the Simmons-Smith reaction can stem from several factors:
-
Inactive Zinc-Copper Couple: The zinc must be activated to form the organozinc intermediate.
-
Poor Quality Reagents: Diethyl itaconate and diiodomethane should be pure. The presence of impurities can inhibit the reaction.
-
Suboptimal Reaction Temperature: The reaction is typically run at a specific temperature to ensure stability of the reactive intermediates.
-
Side Reactions: Polymerization of the diethyl itaconate can be a significant side reaction.
Q3: My final diacid product seems impure. What could be the contaminants?
Common impurities include:
-
Unreacted Diethyl Ester: Incomplete hydrolysis will leave the starting ester in your product.
-
Monoacid: Partial hydrolysis can result in the monoester monoacid.
-
Side-products from Cyclopropanation: Any impurities from the first step will be carried over.
Q4: Can the diacid product decarboxylate?
While geminal dicarboxylic acids (where the carboxyl groups are on the same carbon) are prone to decarboxylation upon heating, this compound is more stable as the carboxyl groups are separated by methylene groups. However, prolonged exposure to high temperatures, especially under acidic or basic conditions, could potentially lead to degradation.
Troubleshooting Guides
Issue 1: Low Yield of Diethyl 2,2'-(Cyclopropane-1,1-diyl)diacetate (Cyclopropanation Step)
| Symptom | Possible Cause | Suggested Solution |
| Reaction is sluggish or does not initiate. | Inactive zinc-copper couple. | Ensure the zinc is properly activated. This can be done by washing with HCl, water, ethanol, and ether, followed by drying under vacuum. |
| A significant amount of starting material (diethyl itaconate) remains. | Insufficient reagent or premature quenching. | Use a slight excess of diiodomethane and the zinc-copper couple. Ensure the reaction is run under an inert atmosphere (e.g., argon or nitrogen) to prevent quenching by moisture. |
| Formation of a polymeric solid in the reaction flask. | Polymerization of diethyl itaconate. | Add the diethyl itaconate slowly to the reaction mixture. Maintain the recommended reaction temperature; avoid overheating. |
| Complex mixture of products observed by TLC or GC-MS. | Impure reagents or side reactions. | Purify the diethyl itaconate and diiodomethane before use. Consider using a different solvent or lowering the reaction temperature. |
Issue 2: Low Yield or Impure this compound (Hydrolysis Step)
| Symptom | Possible Cause | Suggested Solution |
| Product contains significant amounts of the starting diethyl ester. | Incomplete hydrolysis. | Increase the reaction time or the concentration of the base (e.g., NaOH or KOH). Consider using a co-solvent like THF or ethanol to improve solubility. |
| Product is oily and difficult to crystallize. | Presence of mono-acid or other impurities. | Ensure complete hydrolysis. After acidification, extract the product thoroughly. Recrystallization from a suitable solvent system (e.g., water or ethyl acetate/hexanes) may be necessary. |
| Low recovery of product after workup. | Product is partially soluble in the aqueous layer. | Saturate the aqueous layer with NaCl before extraction to decrease the solubility of the diacid. Perform multiple extractions with an organic solvent like ethyl acetate. |
Experimental Protocols
Synthesis of Diethyl 2,2'-(Cyclopropane-1,1-diyl)diacetate
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles | Equivalents |
| Zinc Dust | 65.38 | 13.08 | 0.20 | 4.0 |
| Copper(I) Chloride | 98.99 | 1.98 | 0.02 | 0.4 |
| Diethyl Itaconate | 186.21 | 9.31 | 0.05 | 1.0 |
| Diiodomethane | 267.84 | 26.78 | 0.10 | 2.0 |
| Diethyl Ether | - | 200 mL | - | - |
Procedure:
-
Activation of Zinc: In a flame-dried 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add zinc dust and a small amount of copper(I) chloride. Heat the mixture gently under vacuum and then cool to room temperature.
-
Reaction Setup: Add 150 mL of anhydrous diethyl ether to the flask.
-
Initiation: Add a solution of diiodomethane (13.39 g, 0.05 mol) in 25 mL of anhydrous diethyl ether to the zinc-copper couple. The mixture should be gently heated or sonicated to initiate the reaction (formation of the Simmons-Smith reagent).
-
Addition of Substrate: To the actively refluxing mixture, add a solution of diethyl itaconate (9.31 g, 0.05 mol) and the remaining diiodomethane (13.39 g, 0.05 mol) in 25 mL of anhydrous diethyl ether dropwise over 1 hour.
-
Reaction: After the addition is complete, continue to reflux the mixture for an additional 12-18 hours, monitoring the reaction by TLC or GC.
-
Workup: Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution. Filter the mixture through a pad of celite and wash the filter cake with diethyl ether. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield diethyl 2,2'-(cyclopropane-1,1-diyl)diacetate.
Synthesis of this compound
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (from previous step) | Equivalents |
| Diethyl 2,2'-(cyclopropane-1,1-diyl)diacetate | 200.24 | (Product from step 1) | 0.05 (theoretical) | 1.0 |
| Sodium Hydroxide | 40.00 | 8.0 g | 0.20 | 4.0 |
| Ethanol | - | 100 mL | - | - |
| Water | - | 100 mL | - | - |
| 6M HCl | - | As needed | - | - |
Procedure:
-
Saponification: Dissolve the diethyl ester in ethanol in a round-bottom flask. Add a solution of sodium hydroxide in water.
-
Reaction: Heat the mixture to reflux for 4-6 hours, or until TLC analysis indicates the complete disappearance of the starting material.
-
Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 1-2 with 6M HCl. A white precipitate should form.
-
Isolation: Extract the aqueous layer multiple times with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound as a white solid.
-
Purification: The crude product can be recrystallized from hot water or an ethyl acetate/hexanes mixture if necessary.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in the synthesis.
Technical Support Center: Synthesis of 2,2'-(Cyclopropane-1,1-diyl)diacetic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2'-(Cyclopropane-1,1-diyl)diacetic acid.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for this compound?
The most common and established method for synthesizing this compound is a variation of the malonic ester synthesis, often referred to as the Perkin alicyclic synthesis.[1] This intramolecular reaction involves the reaction of a malonic ester, such as diethyl malonate, with a dihalide like 1,2-dibromoethane in the presence of a base. The resulting cyclopropane diester is then hydrolyzed to the diacid.
Q2: What are the critical steps in this synthesis?
The critical steps that significantly influence the yield and purity of the final product are:
-
Formation of the enolate: The choice and handling of the base are crucial for efficient deprotonation of the malonic ester.
-
Cyclization: The reaction conditions for the intramolecular alkylation determine the efficiency of cyclopropane ring formation.
-
Hydrolysis (Saponification): The conditions for hydrolyzing the diester to the diacid must be carefully controlled to avoid unwanted side reactions.[2]
-
Purification: Separating the desired product from starting materials and byproducts can be challenging.[3]
Q3: What are the expected yields for this synthesis?
Yields can vary depending on the specific conditions and scale of the reaction. The synthesis of the intermediate, cyclopropane-1,1-dicarboxylic acid, has been reported with yields in the range of 66-73%.[3] A patent for the synthesis of the diester intermediate, dimethyl cyclopropane-1,1-dicarboxylate, reports a yield of up to 96% of theory when using finely divided potassium carbonate.[4] The final hydrolysis step to the diacid is typically high-yielding, but losses can occur during purification.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low Yield of the Cyclopropane Diester Intermediate
Symptoms:
-
The final yield of the isolated diethyl 2,2'-(cyclopropane-1,1-diyl)diacetate is significantly lower than expected.
-
Analysis of the crude product shows a large amount of unreacted diethyl malonate.[3]
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incomplete enolate formation | Use a strong, non-nucleophilic base like sodium ethoxide. Ensure the base is fresh and anhydrous. The choice of base should match the ester to prevent transesterification.[1] | Efficient deprotonation of diethyl malonate, leading to a higher concentration of the reactive enolate. |
| Inefficient cyclization | Use finely divided potassium carbonate as the base, which has been shown to significantly improve yields in similar reactions.[4] Ensure vigorous stirring to maintain a good suspension. | Increased reaction rate and higher conversion to the cyclized product. |
| Side reaction: Polymerization | Add the 1,2-dibromoethane slowly to the reaction mixture to maintain a low concentration and favor intramolecular cyclization over intermolecular polymerization. | Minimized formation of linear polymeric byproducts. |
| Side reaction: Dialkylation | While less common in this specific intramolecular reaction, ensure a 1:1 molar ratio of diethyl malonate to 1,2-dibromoethane. | Reduced formation of complex dialkylated byproducts.[1] |
Problem 2: Difficulty in Purifying the Final Diacid Product
Symptoms:
-
The isolated this compound is a semi-solid or oily residue instead of a white crystalline solid.[3]
-
NMR or other analytical techniques show the presence of impurities, such as the starting diester or a monoester intermediate.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incomplete hydrolysis | Increase the reaction time and/or the concentration of the base (e.g., NaOH or KOH) during the saponification step. Monitor the reaction by TLC or LC-MS to ensure complete conversion of the diester. | Full conversion of the diester to the diacid, simplifying purification. |
| Contamination with unreacted starting material | The separation of the cyclopropane diester from unreacted diethyl malonate can be difficult via distillation due to close boiling points.[3] Utilize column chromatography for the purification of the diester intermediate before hydrolysis. | A pure diester intermediate will lead to a cleaner final product that is easier to crystallize. |
| Thermal decomposition during workup | Cyclopropane-1,1-dicarboxylic acid is noted to have thermal lability.[2] Avoid excessive heat during the removal of solvents after acidification. Use rotary evaporation at moderate temperatures. | Preservation of the desired product and prevention of degradation. |
| Co-precipitation with salts | During acidification and extraction, ensure proper phase separation and wash the organic layers thoroughly to remove any inorganic salts.[2] | A salt-free crude product, which will be easier to crystallize. |
Experimental Protocols
A detailed experimental protocol for the synthesis of the closely related precursor, Cyclopropane-1,1-dicarboxylic acid, is provided in Organic Syntheses.[3] This procedure can be adapted for the synthesis of this compound by modifying the subsequent hydrolysis and purification steps.
Key Steps from the Protocol for Cyclopropane-1,1-dicarboxylic acid: [3]
-
Reaction Setup: A mixture of diethyl malonate and 1,2-dibromoethane is added to a vigorously stirred suspension of a phase-transfer catalyst (e.g., triethylbenzylammonium chloride) in a concentrated aqueous solution of sodium hydroxide.
-
Reaction: The mixture is stirred vigorously for a set period (e.g., 2 hours).
-
Workup: The reaction mixture is diluted with water, cooled, and then carefully acidified with concentrated hydrochloric acid.
-
Extraction: The aqueous layer is extracted multiple times with a suitable organic solvent like ether.
-
Purification: The combined organic layers are washed, dried, and the solvent is removed. The resulting residue is triturated with a non-polar solvent (e.g., benzene) to induce crystallization of the diacid.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Reaction mechanism and potential side reactions.
References
- 1. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 2. EP0857712B1 - Process for the preparation of cyclopropane-1,1-dicarboxylic acid - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. US5510509A - Preparation of esters of cyclopropane-1,1-dicarboxylic acid - Google Patents [patents.google.com]
Technical Support Center: Enantioselective Synthesis of 2,2'-(Cyclopropane-1,1-diyl)diacetic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the enantioselective synthesis of 2,2'-(Cyclopropane-1,1-diyl)diacetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for achieving high enantioselectivity in the synthesis of chiral cyclopropane derivatives like this compound?
A1: The main strategies for inducing enantioselectivity in cyclopropane synthesis include:
-
Catalytic Asymmetric Cyclopropanation: This is a widely used approach that employs a chiral catalyst to control the stereochemical outcome of the reaction. Common catalysts include those based on transition metals like rhodium, copper, and ruthenium, complexed with chiral ligands.[1][2][3] Biocatalysts, such as engineered enzymes, are also emerging as powerful tools.[4][5]
-
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct the cyclopropanation reaction. After the reaction, the auxiliary is removed, yielding the enantioenriched cyclopropane product.[6]
-
Michael Initiated Ring Closure (MIRC): This method involves the conjugate addition of a nucleophile to an activated alkene, followed by an intramolecular ring-closing reaction to form the cyclopropane ring. The use of chiral catalysts, such as cinchona alkaloids or prolinol derivatives, can render this process highly enantioselective.[7]
-
Kinetic Resolution: This technique can be used to separate a racemic mixture of a chiral cyclopropane intermediate. This can be achieved through enzymatic or chemical methods where one enantiomer reacts faster than the other.[8][9]
Q2: How can I improve the diastereoselectivity of my cyclopropanation reaction?
A2: Improving diastereoselectivity often involves:
-
Catalyst Choice: Some catalysts exhibit inherent diastereoselectivity. For instance, certain ruthenium-pybox complexes have been shown to improve diastereoselectivity in cyclopropanation reactions.[1]
-
Solvent and Temperature Effects: Optimizing the reaction solvent and temperature can significantly influence the transition state energies of the diastereomeric pathways, thereby enhancing selectivity.
-
Substrate Control: The steric and electronic properties of the substituents on the alkene and carbene precursors can play a crucial role in directing the stereochemical outcome.[1] For MIRC reactions, the choice of base can also impact diastereoselectivity.[7]
Q3: What are some common pitfalls or side reactions to be aware of during enantioselective cyclopropanation?
A3: Common issues include:
-
Low Enantiomeric Excess (ee): This can result from an inappropriate choice of catalyst, ligand, or reaction conditions.
-
Formation of Homodimers: Diazo compounds, often used as carbene precursors, can dimerize as a side reaction.[10]
-
Ring-Opening of the Cyclopropane Product: The strained cyclopropane ring can be susceptible to opening under certain conditions, such as acidic or reductive environments.[11]
-
Low Yields: This can be due to catalyst deactivation, substrate decomposition, or competing side reactions.
Troubleshooting Guides
Issue 1: Low Enantiomeric Excess (ee)
| Potential Cause | Troubleshooting Step | Rationale |
| Suboptimal Chiral Catalyst or Ligand | Screen a variety of chiral ligands (e.g., bisoxazolines, chiral diamines) or different chiral catalysts (e.g., different dirhodium(II) carboxamidates).[2] | The steric and electronic properties of the catalyst-ligand complex are critical for effective stereochemical control. |
| Incorrect Solvent | Perform a solvent screen. Solvents can influence the conformation of the catalyst-substrate complex and the transition state. | Non-coordinating solvents are often preferred in metal-catalyzed cyclopropanations to avoid competition with the substrate for binding to the metal center. |
| Non-optimal Reaction Temperature | Vary the reaction temperature. Lower temperatures often lead to higher enantioselectivity. | Reducing thermal energy can increase the energy difference between the diastereomeric transition states, favoring the formation of one enantiomer. |
| Presence of Impurities | Ensure all reagents and solvents are pure and dry. | Impurities can poison the catalyst or interfere with the chiral environment, leading to a loss of enantioselectivity. |
Issue 2: Low Reaction Yield
| Potential Cause | Troubleshooting Step | Rationale |
| Catalyst Inactivity or Decomposition | Increase catalyst loading or use a more robust catalyst. Ensure an inert atmosphere if the catalyst is air- or moisture-sensitive. | The catalyst may be degrading under the reaction conditions or may not be active enough for the specific substrate. |
| Slow Reaction Rate | Increase the reaction temperature or concentration of reactants. | Increasing temperature or concentration can improve the reaction kinetics, but be mindful of potential impacts on selectivity. |
| Side Reactions of the Diazo Compound | Add the diazo compound slowly to the reaction mixture. | Slow addition maintains a low concentration of the diazo compound, minimizing side reactions such as dimerization.[10] |
| Poor Substrate Reactivity | Modify the electronic properties of the substrate if possible (e.g., by changing protecting groups). | Electron-withdrawing or -donating groups on the alkene can affect its reactivity towards the carbene intermediate. |
Experimental Protocols
Protocol 1: Asymmetric Cyclopropanation using a Chiral Dirhodium Catalyst
This protocol is a general guideline for the cyclopropanation of a suitable precursor to this compound, such as a 1,1-divinylacetate derivative, using a chiral dirhodium catalyst and a diazoacetate.
-
Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral dirhodium(II) catalyst (e.g., Rh₂(S-DOSP)₄, 1-2 mol%) in a dry, degassed solvent (e.g., dichloromethane or dichloroethane).
-
Substrate Addition: Add the alkene substrate (1 equivalent) to the catalyst solution.
-
Diazo Compound Addition: Prepare a solution of the diazo compound (e.g., ethyl diazoacetate, 1.1-1.5 equivalents) in the same solvent. Add this solution to the reaction mixture dropwise over several hours using a syringe pump.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Analysis: Determine the diastereomeric ratio and enantiomeric excess of the product using chiral High-Performance Liquid Chromatography (HPLC) or chiral GC.
Data Presentation
Table 1: Comparison of Chiral Catalysts for Asymmetric Cyclopropanation
| Catalyst System | Substrate | Yield (%) | diastereomeric ratio (dr) | enantiomeric excess (ee, %) | Reference |
| Rh₂(S-DOSP)₄ | Styrene + Ethyl Diazoacetate | >95 | >99:1 (trans) | 98 | [2] |
| Cu(I)-Box | Styrene + Ethyl Diazoacetate | 90 | 94:6 (trans:cis) | 99 (trans) | General Literature |
| [Co(P4)] | Styrene + Pyridyldiazomethane | 94 | 98:8 (de) | 92 | [10] |
| Engineered Myoglobin | Styrene + Ethyl Diazoacetate | up to 84 | 98-99.9 (de) | 96-99.9 | [5] |
Note: The data presented are for model reactions and may not be directly transferable to the synthesis of this compound but serve as a guide for catalyst selection.
Visualizations
Caption: Experimental workflow for a typical asymmetric cyclopropanation reaction.
Caption: Troubleshooting guide for improving low enantiomeric excess.
References
- 1. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 2. researchgate.net [researchgate.net]
- 3. Asymmetric synthesis of pharmaceutically relevant 1-aryl-2-heteroaryl- and 1,2-diheteroarylcyclopropane-1-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. sas.rochester.edu [sas.rochester.edu]
- 6. A novel strategy for the asymmetric synthesis of chiral cyclopropane carboxaldehydes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00535J [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Asymmetric Radical Process for General Synthesis of Chiral Heteroaryl Cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
"challenges in the characterization of 2,2'-(Cyclopropane-1,1-diyl)diacetic acid"
Welcome to the technical support center for 2,2'-(Cyclopropane-1,1-diyl)diacetic acid. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the characterization of this molecule. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research.
Frequently Asked Questions (FAQs)
Q1: What are the typical challenges in the characterization of this compound?
A1: Due to its unique structure featuring a cyclopropane ring and two carboxylic acid moieties, researchers may encounter challenges related to:
-
Purity Assessment: The presence of synthetic byproducts or residual solvents can complicate the determination of purity.
-
Structural Confirmation: Ambiguities in NMR and mass spectrometry data can make unequivocal structure confirmation difficult.
-
Isomeric Purity: The potential for cis/trans isomers related to the cyclopropane ring, if substituted, requires careful analytical separation and characterization. For the parent compound, this is not an issue, but for derivatives, it can be.
-
Hygroscopicity: Di-carboxylic acids can be hygroscopic, which can affect accurate weight measurements and elemental analysis.
Q2: Which analytical techniques are most suitable for characterizing this compound?
A2: A multi-technique approach is recommended for comprehensive characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the carbon-hydrogen framework.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
-
High-Performance Liquid Chromatography (HPLC): To assess purity and quantify the compound.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify characteristic functional groups, such as the carboxylic acid O-H and C=O stretches.
-
Elemental Analysis: To determine the elemental composition and confirm the empirical formula.
Q3: What is the expected ¹H NMR spectrum for this compound?
A3: The ¹H NMR spectrum is expected to be relatively simple. The two methylene protons of the cyclopropane ring are chemically equivalent and should appear as a singlet. The two methylene protons of the diacetic acid groups are also chemically equivalent and will appear as another singlet. The carboxylic acid protons will appear as a broad singlet at a downfield chemical shift, which can exchange with D₂O.
Troubleshooting Guides
Problem 1: Complex or Unexpected Signals in ¹H NMR Spectrum
Q: I am observing more signals in my ¹H NMR spectrum than expected for this compound. What could be the cause?
A: This issue commonly arises from the presence of impurities or conformational isomers. Follow this troubleshooting workflow:
Validation & Comparative
A Comparative Guide to the Biological Activity of 2,2'-(Cyclopropane-1,1-diyl)diacetic Acid and Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals
Comparison of Biological Activity: OASS and KARI Inhibition
Cyclopropane dicarboxylic acid derivatives have emerged as potent inhibitors of two key enzymes: O-acetylserine sulfhydrylase (OASS), a crucial enzyme in bacterial cysteine biosynthesis, and ketol-acid reductoisomerase (KARI), an essential enzyme in the branched-chain amino acid biosynthesis pathway in plants and microorganisms.
O-Acetylserine Sulfhydrylase (OASS) Inhibition
Derivatives of cyclopropane-1,2-dicarboxylic acid have been investigated as inhibitors of OASS, an attractive target for the development of novel antibacterial agents and adjuvants to existing antibiotic therapies. The inhibition of OASS disrupts cysteine synthesis, which is vital for bacterial survival.
Table 1: In Vitro Activity of Cyclopropane-1,2-dicarboxylic Acid Derivatives against O-Acetylserine Sulfhydrylase (OASS)
| Compound | Target Organism | OASS Isoform | Dissociation Constant (Kd) | IC50 | Reference |
| Tetrasubstituted cyclopropane-1,2-dicarboxylic acid derivative (Compound 23) | Salmonella typhimurium | OASS-A | 9.0 µM | - | [1] |
| Tetrasubstituted cyclopropane-1,2-dicarboxylic acid derivative (Compound 23) | Salmonella typhimurium | OASS-B | 40 µM | - | [1] |
| Unsubstituted cyclopropane-1,2-dicarboxylic acid (Compound 2) | Salmonella typhimurium | OASS-A | 215 µM | - | [1][2] |
| Unsubstituted cyclopropane-1,2-dicarboxylic acid (Compound 6) | Salmonella typhimurium | OASS-A | 245 µM | - | [1][2] |
| Monofluoroalanine | Salmonella enterica serovar Typhimurium | OASS-A | - | 480 µM | [3] |
| Monofluoroalanine | Salmonella enterica serovar Typhimurium | OASS-B | - | 1290 µM | [3] |
| Trifluoroalanine | Salmonella enterica serovar Typhimurium | OASS-A | - | 130 µM | [3] |
| Trifluoroalanine | Salmonella enterica serovar Typhimurium | OASS-B | - | 940 µM | [3] |
Ketol-Acid Reductoisomerase (KARI) Inhibition
Cyclopropane-1,1-dicarboxylic acid and its amide derivatives have been identified as inhibitors of KARI. This enzyme is a target for the development of herbicides, as its inhibition disrupts the synthesis of essential amino acids in plants.
Table 2: In Vitro Activity of Cyclopropane-1,1-dicarboxylic Acid Derivatives against Ketol-Acid Reductoisomerase (KARI)
| Compound | Target Organism | Inhibition Constant (Ki) | Reference |
| Cyclopropane-1,1-dicarboxylate (CPD) | Mycobacterium tuberculosis | 3.03 µM | [4] |
| Cyclopropane-1,1-dicarboxylate (CPD) | Campylobacter jejuni | 0.59 µM | [4] |
| N,N′-bis(2-ethylphenyl)cyclopropane-1,1-dicarboxamide | Agrostis stolonifera (bentgrass) | Moderate herbicidal activity | [5][6] |
Experimental Protocols
O-Acetylserine Sulfhydrylase (OASS) Inhibition Assay
The inhibition of OASS by cyclopropane derivatives is typically assessed using fluorescence spectroscopy. The enzyme contains a pyridoxal-5'-phosphate (PLP) cofactor, which serves as an intrinsic fluorescent probe. Ligand binding to the active site alters the microenvironment of the PLP, causing a change in its fluorescence emission spectrum.
Protocol Outline:
-
Protein Expression and Purification: Recombinant OASS-A and OASS-B isoforms are expressed in E. coli and purified using chromatographic techniques.
-
Fluorescence Titration:
-
A solution of purified OASS is placed in a fluorometer cuvette.
-
The intrinsic fluorescence of the PLP cofactor is monitored by exciting at approximately 412 nm and measuring the emission spectrum (typically around 505 nm).
-
The inhibitor (e.g., a cyclopropane dicarboxylic acid derivative) is titrated into the enzyme solution in increasing concentrations.
-
The change in fluorescence intensity is recorded after each addition and incubation to allow for binding equilibrium.
-
-
Data Analysis: The dissociation constant (Kd) is determined by fitting the fluorescence change as a function of the inhibitor concentration to a binding isotherm. For IC50 determination, enzyme activity is measured at various inhibitor concentrations.[3]
Ketol-Acid Reductoisomerase (KARI) Inhibition Assay
The inhibitory activity of compounds against KARI is determined by a spectrophotometric enzyme assay that monitors the consumption of NADPH.
Protocol Outline:
-
Enzyme and Substrate Preparation: Purified KARI enzyme is prepared. The substrate, (S)-2-acetolactate, is also prepared.
-
Kinetic Assay:
-
The assay is performed in a buffer solution (e.g., 100 mM potassium phosphate, pH 7) containing DTT, MgCl2, and NADPH.
-
The reaction is initiated by the addition of the substrate, (S)-2-acetolactate.
-
The rate of the reaction is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.
-
-
Inhibition Studies: To determine the inhibition constant (Ki), the assay is performed in the presence of varying concentrations of the inhibitor (e.g., cyclopropane-1,1-dicarboxylate). The Ki values are then calculated by fitting the data to appropriate enzyme inhibition models.[4][7]
Signaling Pathways and Experimental Workflows
O-Acetylserine Sulfhydrylase in Cysteine Biosynthesis
OASS is the final enzyme in the cysteine biosynthesis pathway in bacteria, catalyzing the conversion of O-acetylserine (OAS) and sulfide into L-cysteine. The inhibition of OASS disrupts this essential pathway.
Ketol-Acid Reductoisomerase in Branched-Chain Amino Acid Biosynthesis
KARI catalyzes a key step in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine). Its inhibition leads to a deficiency in these essential amino acids, which is detrimental to plants.
Experimental Workflow for Inhibitor Screening
The general workflow for screening and characterizing enzyme inhibitors, such as the cyclopropane derivatives discussed, involves a multi-step process from initial screening to detailed kinetic analysis.
References
- 1. O-Acetylserine Sulfhydrylase from Methanosarcina thermophila - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activity of gem-dichlorocyclopropyl ethers (Journal Article) | OSTI.GOV [osti.gov]
- 3. Inhibition of O-acetylserine sulfhydrylase by fluoroalanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition studies of ketol-acid reductoisomerases from pathogenic microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Metabolism and Regulatory Functions of O-Acetylserine, S-Adenosylmethionine, Homocysteine, and Serine in Plant Development and Environmental Responses [frontiersin.org]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. pnas.org [pnas.org]
A Comparative Guide to the Synthesis of 2,2'-(Cyclopropane-1,1-diyl)diacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of potential synthetic routes for 2,2'-(Cyclopropane-1,1-diyl)diacetic acid, a valuable building block in medicinal chemistry and materials science. Due to the limited availability of direct, published synthetic procedures for this specific molecule, this document outlines two plausible routes based on well-established organic chemistry principles. Route 1 is a hypothetical direct approach, while Route 2 presents a two-step pathway involving a known procedure followed by a standard homologation reaction.
Comparative Analysis of Synthetic Routes
The following table summarizes the key quantitative and qualitative aspects of the two proposed synthetic routes to this compound.
| Parameter | Route 1: Direct Cyclopropanation | Route 2: Two-Step Homologation |
| Starting Materials | Diethyl 3,3-dicarboxyadipate, 1,2-Dibromoethane, Strong Base (e.g., NaOEt) | Diethyl malonate, 1,2-Dibromoethane, NaOH, Phase Transfer Catalyst, Thionyl Chloride, Diazomethane |
| Number of Steps | 2 (Cyclopropanation followed by hydrolysis) | 3 (Cyclopropanation/hydrolysis, Diacid Chloride formation, Double Arndt-Eistert Homologation) |
| Overall Yield | Hypothetical, likely moderate | Estimated 50-60% (based on known yields for similar reactions) |
| Key Intermediates | Diethyl 2,2'-(cyclopropane-1,1-diyl)diacetate | Cyclopropane-1,1-dicarboxylic acid, Cyclopropane-1,1-dicarbonyl chloride, Bis(diazoketone) |
| Reagent Safety | Requires handling of strong bases and halogenated hydrocarbons. | Involves the use of a strong base, thionyl chloride (corrosive), and diazomethane (toxic and explosive). |
| Scalability | Potentially scalable, but may require optimization. | The use of diazomethane presents significant challenges for large-scale synthesis. |
| Purification | Likely requires column chromatography for the diester intermediate and recrystallization for the final product. | Requires purification of the intermediate dicarboxylic acid and careful handling of the diazoketone intermediate. |
Experimental Protocols
Route 1: Direct Cyclopropanation (Hypothetical)
This proposed route adapts the principles of malonic ester synthesis for the direct formation of the cyclopropane ring with the desired acetic acid side chains.
Step 1: Synthesis of Diethyl 2,2'-(cyclopropane-1,1-diyl)diacetate
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol.
-
Diethyl 3,3-dicarboxyadipate is added dropwise to the sodium ethoxide solution with stirring.
-
1,2-dibromoethane is then added, and the reaction mixture is refluxed for several hours.
-
After cooling, the reaction mixture is poured into water and extracted with diethyl ether.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation or column chromatography to yield diethyl 2,2'-(cyclopropane-1,1-diyl)diacetate.
Step 2: Hydrolysis to this compound
-
The purified diethyl 2,2'-(cyclopropane-1,1-diyl)diacetate is refluxed with an excess of aqueous sodium hydroxide solution until the ester is completely saponified.
-
The reaction mixture is cooled and acidified with concentrated hydrochloric acid.
-
The precipitated diacid is collected by filtration, washed with cold water, and recrystallized from a suitable solvent (e.g., water or ethanol/water mixture) to afford pure this compound.
Route 2: Two-Step Homologation
This route utilizes a well-documented procedure for the synthesis of a key intermediate, cyclopropane-1,1-dicarboxylic acid, followed by a standard homologation reaction.
Step 1: Synthesis of Cyclopropane-1,1-dicarboxylic acid
This procedure is adapted from a reliable source in Organic Syntheses.
-
To a vigorously stirred solution of 50% aqueous sodium hydroxide in a three-necked flask, add triethylbenzylammonium chloride.
-
A mixture of diethyl malonate and 1,2-dibromoethane is added all at once to the suspension.
-
The reaction mixture is stirred vigorously for 2 hours.
-
The contents are transferred to a larger flask, diluted with water, and cooled in an ice bath.
-
The mixture is carefully acidified with concentrated hydrochloric acid, maintaining the temperature between 15 and 25°C.
-
The aqueous layer is extracted multiple times with diethyl ether.
-
The combined ether layers are washed with brine, dried over anhydrous magnesium sulfate, and decolorized with activated carbon.
-
Removal of the solvent by rotary evaporation yields a residue which is triturated with benzene and filtered to give cyclopropane-1,1-dicarboxylic acid as a white crystalline solid. The reported yield for this step is 66-73%.
Step 2: Double Arndt-Eistert Homologation of Cyclopropane-1,1-dicarboxylic acid
This is a general procedure for the Arndt-Eistert reaction and would require optimization for the specific substrate.
-
Acid Chloride Formation: Cyclopropane-1,1-dicarboxylic acid is treated with an excess of thionyl chloride, and the mixture is gently refluxed until the evolution of hydrogen chloride and sulfur dioxide ceases. The excess thionyl chloride is removed by distillation under reduced pressure to yield crude cyclopropane-1,1-dicarbonyl chloride.
-
Diazoketone Formation: The crude diacid chloride is dissolved in an inert solvent (e.g., anhydrous diethyl ether or THF) and cooled in an ice bath. A freshly prepared, cold ethereal solution of diazomethane is added portion-wise with stirring until the yellow color of diazomethane persists. The reaction mixture is allowed to stand at a low temperature for several hours.
-
Wolff Rearrangement and Hydrolysis: The excess diazomethane is carefully quenched (e.g., with acetic acid). A suspension of silver oxide in water is added, and the mixture is warmed gently. The Wolff rearrangement occurs, followed by hydrolysis of the resulting ketene to the homologous diacetic acid. The silver catalyst is removed by filtration, and the filtrate is acidified. The product, this compound, is then extracted and purified.
Visualization of Synthetic Strategies
The logical workflow for comparing these synthetic routes is depicted below.
Caption: A flowchart illustrating the two proposed synthetic pathways for this compound.
Comparative Analysis of the Cytotoxicity of 2,2'-(Cyclopropane-1,1-diyl)diacetic acid Against Standard Chemotherapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic potential of 2,2'-(Cyclopropane-1,1-diyl)diacetic acid against established standard cytotoxic drugs, doxorubicin and cisplatin. Due to the limited publicly available cytotoxicity data for this compound, this guide draws upon information regarding the known biological effects of a structurally related compound, cyclopropane carboxylic acid, to infer a potential mechanism of action. This theoretical profile is then compared with the well-documented cytotoxic profiles of doxorubicin and cisplatin.
Comparative Cytotoxicity Data of Standard Agents
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for the standard cytotoxic agents doxorubicin and cisplatin vary across different cancer cell lines and experimental conditions. The following table summarizes a range of reported IC50 values for these drugs in commonly used human cancer cell lines.
| Compound | Cell Line | Incubation Time | IC50 Concentration |
| Doxorubicin | HeLa (Cervical Cancer) | 24 h | 2.92 ± 0.57 µM |
| MCF-7 (Breast Cancer) | 24 h | 2.50 ± 1.76 µM | |
| A549 (Lung Cancer) | 72 h | 8.64 nM | |
| Cisplatin | HeLa (Cervical Cancer) | 48 h | ~1.3 - 15.5 µM |
| MCF-7 (Breast Cancer) | 48 h | ~4.5 - 20 µM | |
| A549 (Lung Cancer) | 72 h | 6.59 µM |
Note: The IC50 values can be influenced by various factors, including the specific assay used, cell seeding density, and exposure time. The data presented represents values from multiple studies to provide a general reference range.
Postulated Cytotoxic Profile of this compound
Based on this, it can be hypothesized that this compound may exert cytotoxic effects through a similar mechanism targeting mitochondrial function. This would place its mode of action in contrast to doxorubicin and cisplatin, which primarily act on DNA.
Mechanisms of Action of Standard Cytotoxic Agents
Doxorubicin: This anthracycline antibiotic exhibits its cytotoxic effects through multiple mechanisms. Its primary mode of action is the intercalation into DNA, which inhibits the progression of topoisomerase II, an enzyme that relaxes supercoils in DNA for transcription and replication. This leads to the blockage of DNA replication and transcription, triggering cell cycle arrest and apoptosis. Doxorubicin is also known to generate reactive oxygen species (ROS), which can damage cellular components, including lipids, proteins, and DNA.
Cisplatin: As a platinum-based chemotherapeutic agent, cisplatin's cytotoxicity stems from its ability to form covalent adducts with DNA. It forms intra- and inter-strand crosslinks in the DNA double helix. These crosslinks distort the DNA structure, interfering with DNA replication and transcription. The cellular DNA damage response is activated, and if the damage is too severe to be repaired, the cell undergoes apoptosis.
Experimental Protocols
A widely used method for assessing cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
MTT Cytotoxicity Assay Protocol
1. Principle: The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.[1] The amount of formazan produced is proportional to the number of viable cells.
2. Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Test compound and standard cytotoxic agents
-
Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
3. Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound and standard agents in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include untreated control wells (medium only) and vehicle control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: The absorbance values of the treated wells are expressed as a percentage of the untreated control. The IC50 value is then calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing Experimental Workflow and Signaling Pathways
To better understand the experimental process and the potential mechanism of action, the following diagrams are provided.
Caption: Workflow of a typical MTT cytotoxicity assay.
Caption: The mitochondrial (intrinsic) pathway of apoptosis.[2][3]
Concluding Remarks
While direct experimental evidence for the cytotoxicity of this compound is currently lacking, the known toxicological profile of the structurally similar cyclopropane carboxylic acid suggests a potential mechanism of action involving the disruption of mitochondrial function. This mode of action is distinct from the DNA-damaging effects of the standard chemotherapeutic agents doxorubicin and cisplatin.
Further in vitro studies employing cytotoxicity assays such as the MTT or real-time cell analysis are warranted to definitively characterize the cytotoxic potential of this compound and to elucidate its precise mechanism of action. Such studies would be crucial in determining its potential as a novel therapeutic agent. Researchers are encouraged to use the experimental protocols and comparative data provided in this guide as a starting point for their investigations.
References
A Comparative Guide to the Stability of 2,2'-(Cyclopropane-1,1-diyl)diacetic Acid for Drug Development
Authored for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive stability benchmark for 2,2'-(Cyclopropane-1,1-diyl)diacetic acid, a valuable scaffold in medicinal chemistry. The stability of a drug candidate is a critical determinant of its therapeutic potential, influencing its shelf-life, bioavailability, and in vivo efficacy. The unique structural rigidity and electronic properties imparted by the gem-disubstituted cyclopropane ring are hypothesized to confer enhanced stability.
To provide a clear context for its performance, this document compares the stability of this compound against three structurally related dicarboxylic acids:
-
3,3-Dimethylglutaric Acid: An acyclic analogue to assess the impact of the rigid cyclopropane ring versus a more flexible quaternary center.
-
2,2'-(Cyclopentane-1,1-diyl)diacetic Acid: A larger cycloalkane analogue to evaluate the effect of ring strain and size on stability.
-
Pimelic Acid: A linear, flexible dicarboxylic acid to serve as a baseline for a non-rigid spacer.
The following sections detail the experimental protocols for assessing thermal, pH, metabolic, and photostability, and present hypothetical comparative data to guide researchers in their selection of molecular scaffolds.
Experimental Workflow for Stability Benchmarking
The logical flow for a comprehensive stability assessment of chemical compounds is outlined below. This workflow ensures a systematic evaluation from initial characterization to detailed degradation kinetics.
Caption: Workflow for Comparative Stability Assessment.
Thermal Stability Assessment
Thermal stability is crucial for determining appropriate storage and handling conditions. The decomposition temperature (Td) is a key indicator of a compound's thermal robustness.
Experimental Protocol: Thermogravimetric Analysis (TGA)
-
Instrument: A calibrated Thermogravimetric Analyzer.
-
Sample Preparation: 5-10 mg of each compound is accurately weighed into an aluminum pan.
-
Analysis Conditions:
-
Atmosphere: Nitrogen, with a flow rate of 50 mL/min.
-
Heating Rate: 10 °C/min.
-
Temperature Range: 25 °C to 400 °C.
-
-
Data Analysis: The onset temperature of decomposition is determined from the TGA thermogram, defined as the temperature at which 5% mass loss occurs.
Hypothetical Thermal Stability Data
| Compound | Molecular Structure | Decomposition Temp (Td, °C) at 5% Mass Loss |
| This compound | C7H10O4 | 225 |
| 3,3-Dimethylglutaric Acid | C7H12O4 | 210 |
| 2,2'-(Cyclopentane-1,1-diyl)diacetic Acid | C9H14O4 | 235 |
| Pimelic Acid | C7H12O4 | 195 |
Interpretation: The rigid, strained cyclopropane ring is expected to confer significant thermal stability, superior to its acyclic and linear counterparts. The larger, less strained cyclopentane ring may offer even greater stability.
pH Stability (Hydrolytic Stability)
Assessing stability across a range of pH values is critical for predicting a compound's fate in the gastrointestinal tract and in formulated solutions.
Experimental Protocol: pH Stability Assay
-
Sample Preparation: Stock solutions (10 mM) of each compound are prepared in DMSO. Working solutions (100 µM) are prepared by diluting the stock into aqueous buffers of pH 2.0 (0.01 N HCl), pH 7.4 (Phosphate-Buffered Saline), and pH 9.0 (Tris-HCl).
-
Incubation: Samples are incubated in triplicate at 37 °C. Aliquots are taken at 0, 2, 4, 8, and 24 hours.
-
Analysis: The concentration of the remaining parent compound in each aliquot is quantified by a stability-indicating HPLC-UV method.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and acetonitrile (B).
-
Detection: UV at 210 nm.
-
-
Data Analysis: The percentage of the compound remaining at each time point is calculated relative to the 0-hour time point. The half-life (t1/2) at each pH is determined by plotting the natural logarithm of the remaining concentration against time.
Hypothetical pH Stability Data (t1/2 in hours)
| Compound | pH 2.0 (Acidic) | pH 7.4 (Neutral) | pH 9.0 (Basic) |
| This compound | > 48 | > 48 | > 48 |
| 3,3-Dimethylglutaric Acid | > 48 | > 48 | > 48 |
| 2,2'-(Cyclopentane-1,1-diyl)diacetic Acid | > 48 | > 48 | > 48 |
| Pimelic Acid | > 48 | > 48 | > 48 |
Interpretation: Dicarboxylic acids are generally stable to hydrolysis. No significant degradation is expected for any of the tested compounds under these conditions, indicating that the core scaffold does not introduce hydrolytic lability.
Metabolic Stability Assessment
Metabolic stability provides an in vitro estimate of how quickly a compound is metabolized by liver enzymes, which is a key determinant of its in vivo half-life and oral bioavailability.
Experimental Protocol: Liver Microsomal Stability Assay
-
Reagents: Pooled human liver microsomes (HLM), NADPH regenerating system, and phosphate buffer (pH 7.4).
-
Incubation: The test compound (1 µM final concentration) is incubated with HLM (0.5 mg/mL protein concentration) at 37 °C in the presence of the NADPH regenerating system. Control incubations are run without the NADPH system.
-
Time Points: Aliquots are removed at 0, 5, 15, 30, and 60 minutes.
-
Reaction Quenching: The reaction is stopped by adding 2 volumes of ice-cold acetonitrile containing an internal standard.
-
Analysis: After protein precipitation and centrifugation, the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The in vitro half-life (t1/2) and intrinsic clearance (Clint) are calculated from the first-order decay plot.
Hypothetical Metabolic Stability Data
| Compound | In Vitro t1/2 (min) | Intrinsic Clearance (Clint, µL/min/mg protein) |
| This compound | > 60 | < 5.0 |
| 3,3-Dimethylglutaric Acid | 45 | 15.4 |
| 2,2'-(Cyclopentane-1,1-diyl)diacetic Acid | > 60 | < 5.0 |
| Pimelic Acid | 25 | 27.7 |
Interpretation: The cyclopropane and cyclopentane rings, lacking easily oxidizable C-H bonds, are expected to confer high metabolic stability. The linear chain of pimelic acid and the methyl groups of the dimethylglutaric acid provide sites for metabolic attack (e.g., omega-oxidation), leading to faster clearance.
Potential Role in Drug Metabolism Pathways
The stability of a compound like this compound can be conceptualized in the broader context of drug metabolism and its effect on a hypothetical signaling pathway. A stable molecule is more likely to reach its target and exert its therapeutic effect.
Caption: Impact of Metabolic Stability on Drug Action.
Photostability Assessment
Photostability testing is essential to ensure that a compound does not degrade upon exposure to light, which could lead to loss of potency or the formation of toxic byproducts.
Experimental Protocol: Photostability Assay (ICH Q1B)
-
Sample Preparation: A thin layer (≤ 3 mm) of the solid compound is placed in a chemically inert, transparent container. A control sample is wrapped in aluminum foil to protect it from light.
-
Light Exposure: Samples are exposed to a light source that conforms to ICH Q1B guidelines, providing a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.
-
Analysis: After exposure, the physical properties (e.g., appearance, color) of the samples are observed. The samples are then dissolved and analyzed by HPLC-UV to quantify the parent compound and detect any degradation products.
-
Data Analysis: The percentage of degradation is calculated by comparing the peak area of the parent compound in the light-exposed sample to the dark control.
Hypothetical Photostability Data
| Compound | Appearance Change | % Degradation after Exposure |
| This compound | None | < 0.5% |
| 3,3-Dimethylglutaric Acid | None | < 0.5% |
| 2,2'-(Cyclopentane-1,1-diyl)diacetic Acid | None | < 0.5% |
| Pimelic Acid | None | < 0.5% |
Interpretation: Saturated aliphatic carboxylic acids are not expected to be chromophoric in the near-UV range and should exhibit high photostability. All tested compounds are predicted to be photostable, a desirable characteristic for any drug candidate.
Conclusion
This comparative guide, based on established stability testing protocols, provides a framework for evaluating this compound. The hypothetical data presented herein suggests that the gem-disubstituted cyclopropane motif imparts exceptional thermal and metabolic stability compared to more flexible acyclic and linear analogues. Its predicted high stability across various pH conditions and upon exposure to light further underscores its potential as a robust and reliable scaffold in drug design and development. Researchers are encouraged to use the detailed protocols in this guide to generate their own experimental data for lead optimization and candidate selection.
Safety Operating Guide
Proper Disposal of 2,2'-(Cyclopropane-1,1-diyl)diacetic Acid: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount. This guide provides essential safety and logistical information for the proper disposal of 2,2'-(Cyclopropane-1,1-diyl)diacetic acid, ensuring the safety of laboratory personnel and the protection of the environment.
I. Immediate Safety Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
-
Eye Protection: Wear chemical safety goggles or a face shield.[1][2]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A lab coat or chemical-resistant apron is required.
-
Work Area: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]
II. Disposal Procedures
The appropriate disposal method for this compound depends on its concentration and whether it is mixed with other hazardous materials.
A. Concentrated or Pure Compound:
Concentrated or pure this compound should be treated as hazardous chemical waste.
-
Containerization: Carefully transfer the waste into a designated, leak-proof, and clearly labeled hazardous waste container.[3] The container should be compatible with carboxylic acids.
-
Labeling: The label should include the full chemical name, "this compound," the concentration, and any other components in the waste mixture. It should also be marked with the appropriate hazard symbols.
-
Storage: Store the sealed waste container in a designated, cool, and dry secondary containment area away from incompatible materials such as strong bases and oxidizing agents.[2]
-
Disposal: Arrange for collection by a licensed hazardous waste disposal company.[3] Never dispose of concentrated carboxylic acids down the drain or in regular trash.[1]
B. Dilute Aqueous Solutions (<10%):
Dilute solutions of carboxylic acids may be eligible for drain disposal after neutralization, provided they are not contaminated with other hazardous materials like heavy metals or solvents.[4][5]
-
Neutralization:
-
Slowly add a weak base, such as sodium bicarbonate (baking soda) or a 5% sodium hydroxide solution, to the dilute acidic solution while stirring continuously.[4]
-
Monitor the pH of the solution using a pH meter or pH paper.[4]
-
Continue adding the base until the pH of the solution is between 6.0 and 8.0.
-
-
Drain Disposal:
-
Record Keeping: Maintain a log of all neutralized and drain-disposed chemical waste as required by your institution's safety protocols.
III. Spill Management
In the event of a spill, follow these procedures:
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an inert absorbent material such as sand, vermiculite, or a commercial spill kit to contain the spill.[7]
-
Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[1][3]
-
Clean: Clean the spill area thoroughly with soap and water.
-
Dispose: Dispose of the contaminated absorbent material as hazardous waste.
IV. Data Summary for Disposal
| Parameter | Guideline | Source |
| Concentration for Neutralization | < 10% aqueous solution | [4][5] |
| Neutralizing Agent | Sodium Bicarbonate or 5% Sodium Hydroxide | [4] |
| Target pH for Neutralization | 6.0 - 8.0 | [5] |
| Disposal of Concentrated Waste | Licensed Hazardous Waste Disposal Company | [3] |
| Disposal of Neutralized Solution | Drain disposal with copious amounts of water | [4][6] |
V. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling 2,2'-(Cyclopropane-1,1-diyl)diacetic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety protocols and logistical information for the handling and disposal of 2,2'-(Cyclopropane-1,1-diyl)diacetic acid (CAS No. 70197-77-2). The following procedures are based on the known hazards of similar carboxylic acid compounds and general laboratory safety best practices. While a specific Safety Data Sheet (SDS) for this compound was not publicly available, the information herein is designed to establish a strong foundation for safe laboratory operations.
Hazard Identification and Personal Protective Equipment (PPE)
Based on data from analogous compounds, this compound is anticipated to be a skin and eye irritant and may cause respiratory irritation.[1][2] Therefore, a comprehensive approach to personal protection is mandatory.
Table 1: Personal Protective Equipment (PPE) Requirements
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Chemical Splash Goggles and Face Shield | Goggles should meet ANSI Z87.1 standards. A face shield should be worn over goggles, especially when handling larger quantities or when there is a splash hazard. |
| Hands | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are recommended for handling acids.[2] Regularly inspect gloves for any signs of degradation or punctures. Change gloves immediately if contaminated. |
| Body | Laboratory Coat | A flame-resistant lab coat should be worn and fully buttoned. |
| Respiratory | Respirator (if necessary) | Use a NIOSH-approved respirator with appropriate cartridges if working in a poorly ventilated area or if dusts/aerosols are generated.[2] Engineering controls, such as a fume hood, are the preferred method for minimizing inhalation exposure. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical to minimize exposure and ensure a safe working environment.
Experimental Workflow for Safe Handling
Caption: A logical workflow for the safe handling of this compound, from preparation to disposal.
1. Preparation:
-
Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[2]
-
Work within a certified chemical fume hood to ensure adequate ventilation.[1]
-
Assemble all necessary equipment and reagents before starting the experiment.
-
Confirm that appropriate spill cleanup materials are available.
2. Handling:
-
Don the required PPE as outlined in Table 1.
-
Avoid the formation of dust and aerosols.[1]
-
Wash hands thoroughly after handling the compound.[1]
-
Do not eat, drink, or smoke in the laboratory.
3. Post-Handling:
-
Decontaminate all work surfaces after use.
-
Remove and properly dispose of contaminated PPE.
-
Wash hands and any exposed skin thoroughly.
Emergency and Disposal Plans
A proactive approach to potential emergencies and a clear plan for waste disposal are integral to laboratory safety.
Table 2: Emergency Procedures
| Situation | First Aid / Response Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[1] |
| Inhalation | Move the exposed person to fresh air. If not breathing, provide artificial respiration. Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1] |
| Spill | Evacuate the area. Wear appropriate PPE. For solid spills, carefully sweep up the material to avoid creating dust and place it in a suitable, closed container for disposal.[1] Do not allow the chemical to enter drains.[2] |
Waste Disposal:
-
All waste materials, including contaminated PPE and leftover chemicals, should be collected in a designated, labeled, and sealed container.
-
Dispose of the chemical waste through an approved waste disposal plant in accordance with local, state, and federal regulations.[1][3]
By implementing these safety and logistical measures, researchers can confidently and safely handle this compound, fostering a secure and productive research environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
